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  • Product: 2,3-Dimethoxy-4-fluorophenylboronic acid
  • CAS: 2121512-88-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,3-Dimethoxy-4-fluorophenylboronic acid for Advanced Research and Development

This guide provides a comprehensive technical overview of 2,3-Dimethoxy-4-fluorophenylboronic acid, a specialized building block with significant potential in medicinal chemistry and materials science. Designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2,3-Dimethoxy-4-fluorophenylboronic acid, a specialized building block with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, reactivity, and handling of this unique reagent, offering both established data and field-proven insights to accelerate its application in novel synthetic endeavors.

Introduction: Strategic Importance in Synthesis

2,3-Dimethoxy-4-fluorophenylboronic acid belongs to the versatile class of arylboronic acids, which are instrumental in modern organic synthesis, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The specific substitution pattern of this molecule—two electron-donating methoxy groups and an electron-withdrawing fluorine atom—imparts a unique electronic and steric profile. This distinct nature makes it a valuable synthon for accessing complex, polysubstituted aromatic structures that are often scaffolds for biologically active molecules and advanced materials. The strategic placement of the methoxy groups can influence the regioselectivity of coupling reactions and modulate the pharmacokinetic properties of resulting compounds, while the fluorine atom can enhance binding affinity and metabolic stability.

Physicochemical Properties

While extensive experimental data for 2,3-Dimethoxy-4-fluorophenylboronic acid is not widely published, its fundamental properties can be established from supplier information and extrapolated from related structures.

PropertyValueSource
CAS Number 2121512-88-5CymitQuimica Safety Data Sheet
Molecular Formula C₈H₁₀BFO₄Guidechem
Molecular Weight 199.97 g/mol Guidechem
Appearance White to off-white solid (predicted)General knowledge of arylboronic acids
Melting Point Not available. Expected to be a crystalline solid with a defined melting point.-
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, THF, and DMSO. Limited solubility in nonpolar solvents and water.General knowledge of arylboronic acids
Stability Arylboronic acids are generally stable to air and moisture but can undergo dehydration to form boroxines. They are also susceptible to oxidative deboronation under certain conditions.[1] Storage in a cool, dry, and dark place is recommended.Raines Lab[1]

Synthesis and Purification: A Proposed Pathway

Proposed Synthetic Workflow

The synthesis would logically commence from a readily available, appropriately substituted haloarene, such as 1-bromo-2,3-dimethoxy-4-fluorobenzene.

Caption: Proposed synthesis of 2,3-Dimethoxy-4-fluorophenylboronic acid.

Detailed Experimental Protocol (Hypothetical)

Causality: This protocol is based on the well-established procedure for synthesizing arylboronic acids from aryl bromides.[2][3] The low temperature (-78 °C) is critical to prevent side reactions of the highly reactive aryllithium intermediate. Triisopropyl borate is a common and effective boron source. The final acidic hydrolysis cleaves the borate ester to yield the desired boronic acid.

Self-Validation: Each step can be monitored by thin-layer chromatography (TLC) to ensure the consumption of the starting material and the formation of the product. The final product's identity and purity should be confirmed by NMR spectroscopy and mass spectrometry.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-bromo-2,3-dimethoxy-4-fluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Formation of the Aryllithium: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq, typically a 1.6 M or 2.5 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the aryllithium solution, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Extraction: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M) until the pH is acidic (pH ~2). Stir vigorously for 1-2 hours. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from a mixture of hexanes and ethyl acetate) or by column chromatography on silica gel to afford the pure 2,3-Dimethoxy-4-fluorophenylboronic acid.

Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, the following are predicted characteristic signals based on the structure of 2,3-Dimethoxy-4-fluorophenylboronic acid and known chemical shift ranges for similar functional groups.[4][5][6][7][8][9][10]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two distinct aromatic protons and two methoxy groups.

  • Aromatic Protons (δ 6.5-8.0 ppm): Two doublets are expected in the aromatic region, corresponding to the two protons on the phenyl ring. The proton ortho to the boronic acid group will likely be the most downfield. The coupling patterns will be influenced by both H-H and H-F coupling.

  • Methoxy Protons (δ 3.8-4.2 ppm): Two singlets, each integrating to 3H, are expected for the two non-equivalent methoxy groups.

  • Boronic Acid Protons (δ 4.0-6.0 ppm, broad): The acidic protons of the B(OH)₂ group typically appear as a broad singlet, and its chemical shift can vary with concentration and solvent. This signal may exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the eight carbon atoms.

  • Aromatic Carbons (δ 110-170 ppm): Six distinct signals are expected for the aromatic carbons. The carbon attached to the boron atom (C-B) will appear in this region. The carbons attached to the fluorine and methoxy groups will show characteristic shifts and C-F coupling.

  • Methoxy Carbons (δ 55-65 ppm): Two signals are expected for the two methoxy carbons.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will provide a clear diagnostic signal for the single fluorine atom.

  • Aryl Fluoride (δ -100 to -140 ppm): A single resonance is expected in the typical range for an aryl fluoride. The exact chemical shift will be influenced by the ortho and meta methoxy and boronic acid groups.

¹¹B NMR Spectroscopy

The ¹¹B NMR spectrum is a valuable tool for characterizing boronic acids.[11][12]

  • Trigonal Boronic Acid (δ 27-33 ppm): In its neutral, trigonal state, 2,3-dimethoxy-4-fluorophenylboronic acid is expected to show a broad signal in this range.

  • Tetracoordinate Boronate (δ 3-9 ppm): Upon coordination with a Lewis base (such as a diol or in a basic solution), the boron center becomes tetracoordinate, and the signal shifts upfield to this region.

Reactivity and Synthetic Applications

The primary application of 2,3-Dimethoxy-4-fluorophenylboronic acid is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form biaryl structures.

Suzuki-Miyaura Cross-Coupling

The electronic nature of 2,3-dimethoxy-4-fluorophenylboronic acid, with its electron-rich aromatic ring, suggests it will be a competent coupling partner. However, the ortho-methoxy group may introduce some steric hindrance that could influence reaction rates and require specific catalytic systems.

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Representative Suzuki-Miyaura Protocol

Causality: This protocol is a general method for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids, which is expected to be effective for an electron-rich boronic acid like the title compound.[13] The use of a palladium catalyst is standard, and a base is required to activate the boronic acid for transmetalation. A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

Self-Validation: The progress of the reaction can be monitored by TLC or GC-MS to confirm the consumption of the starting materials and the formation of the biaryl product. The final product should be characterized by NMR and mass spectrometry to confirm its structure and purity.

  • Reaction Setup: In a reaction vessel, combine 2,3-dimethoxy-4-fluorophenylboronic acid (1.2 eq), the desired aryl or heteroaryl halide (1.0 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere to a temperature typically between 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 2,3-Dimethoxy-4-fluorophenylboronic acid.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[14][15]

  • Hazard Identification: This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. It is also harmful if swallowed (Acute Tox. 4).

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]

Conclusion

2,3-Dimethoxy-4-fluorophenylboronic acid is a promising building block for the synthesis of complex molecular architectures. Its unique substitution pattern offers opportunities for fine-tuning the electronic and steric properties of target molecules. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its use by presenting a plausible synthetic route, predicted spectroscopic characteristics, and a representative protocol for its application in Suzuki-Miyaura coupling. As with any specialized reagent, small-scale pilot reactions are recommended to optimize conditions for specific applications.

References

  • Google Patents. (n.d.). Preparation method of 3-methoxy-4-fluorobenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved February 4, 2026, from [Link]

  • Rodríguez-Cuamatzi, P., Tlahuext, H., & Höpfl, H. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o44–o45. [Link]

  • ResearchGate. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 26(11), 3169. [Link]

  • LOCKSS. (n.d.). SYNTHESIS OF (TRIFLUOROMETHYLDIAZIRINYL)PHENYL- BORONIC ACID DERIVATIVES FOR PHOTOAFFINITY LABELING. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Organoboron chemistry. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and.... Retrieved February 4, 2026, from [Link]

  • Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606–4609. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Chemical Information and Modeling, 59(11), 4794–4801. [Link]

  • ACS Publications. (2025, November 17). Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Retrieved February 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved February 4, 2026, from [Link]

  • ESPI Metals. (n.d.). Boron. Retrieved February 4, 2026, from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved February 4, 2026, from [Link]

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Chemical Information and Modeling, 58(12), 2533–2540. [Link]

  • MDPI. (2020). Indolylboronic Acids: Preparation and Applications. Molecules, 25(15), 3523. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved February 4, 2026, from [Link]

  • Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 4, 2026, from [Link]

  • MDPI. (2021). Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. Magnetochemistry, 7(10), 139. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved February 4, 2026, from [Link]

  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved February 4, 2026, from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(7), 517–526. [Link]

  • University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved February 4, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved February 4, 2026, from [Link]

  • SciSpace. (n.d.). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Retrieved February 4, 2026, from [Link]

  • Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the.... Retrieved February 4, 2026, from [Link]

  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved February 4, 2026, from [Link]

  • YouTube. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved February 4, 2026, from [Link]

  • ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Retrieved February 4, 2026, from [Link]

  • Proceedings of the National Academy of Sciences. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. PNAS, 118(11), e2021021118. [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-23). [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved February 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences of the United States of America, 118(11), e2021021118. [Link]

  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved February 4, 2026, from [Link]

  • Royal Society of Chemistry. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833–10842. [Link]

  • Taylor & Francis Online. (n.d.). Proton and fluorine NMR spectra of fluorobenzene. Retrieved February 4, 2026, from [Link]

Sources

Exploratory

Technical Monograph: 2,3-Dimethoxy-4-fluorophenylboronic Acid

[1] Executive Summary 2,3-Dimethoxy-4-fluorophenylboronic acid (CAS: 2121512-88-5) is a specialized organoboron building block utilized in the synthesis of complex pharmaceutical scaffolds.[1] Its structural utility lies...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

2,3-Dimethoxy-4-fluorophenylboronic acid (CAS: 2121512-88-5) is a specialized organoboron building block utilized in the synthesis of complex pharmaceutical scaffolds.[1] Its structural utility lies in the orthogonal reactivity of the boronic acid moiety (for cross-coupling) and the specific substitution pattern of the phenyl ring—where the fluorine atom acts as a bioisostere for hydrogen or a metabolic blocker, and the methoxy groups modulate lipophilicity and electron density.

This guide provides a comprehensive technical analysis of the compound, focusing on its molecular weight characteristics, handling protocols for stoichiometric precision, and validation methodologies.

Physicochemical Profile & Molecular Weight Analysis[1][2]

Core Identity Data
PropertySpecification
Chemical Name 2,3-Dimethoxy-4-fluorophenylboronic acid
CAS Number 2121512-88-5
Molecular Formula C₈H₁₀BFO₄
Molecular Weight 199.97 g/mol
Exact Mass 200.07 g/mol
SMILES COc1c(F)ccc(B(O)O)c1OC
Appearance White to off-white powder
Solubility Soluble in DMSO, Methanol, DMF; sparingly soluble in water.[2][3]
The "Effective Molecular Weight" Challenge

While the theoretical molecular weight is 199.97 g/mol , researchers must account for the inherent instability of boronic acids. Upon storage or drying, boronic acids spontaneously dehydrate to form cyclic anhydrides known as boroxines (trimers).

  • Monomer MW: 199.97 g/mol [1][2]

  • Boroxine (Trimer) MW: ~545.8 g/mol (3 × Monomer - 3 × H₂O)

Operational Insight: In precise stoichiometric calculations (e.g., for GMP synthesis), using the theoretical MW of the monomer without assessing the water content can lead to under-loading of the reagent. It is standard practice to assume a purity of 95-97% or to reconvert the boroxine to the monomer in situ using aqueous base during coupling reactions.

Isotopic Distribution (Mass Spectrometry)

Boron exists naturally as two isotopes: ¹⁰B (~20%) and ¹¹B (~80%). This creates a distinctive isotopic pattern in Mass Spectrometry, essential for confirming the compound's identity.

  • Primary Peak (M): Corresponds to ¹¹B.

  • Secondary Peak (M-1): Corresponds to ¹⁰B (approx. 25% intensity of the M peak).

  • Note: In ESI-MS (Negative Mode), look for the [M-H]⁻ ion or the methoxide adduct [M+OMe]⁻.

Structural Dynamics & Reactivity

The 2,3-dimethoxy-4-fluoro substitution pattern creates a unique electronic environment. The electron-donating methoxy groups at the 2 and 3 positions increase the electron density of the ring, potentially accelerating the transmetallation step in Palladium-catalyzed coupling cycles, while the fluorine atom at position 4 exerts an inductive withdrawing effect, stabilizing the carbon-boron bond against protodeboronation.

Diagram: Boronic Acid - Boroxine Equilibrium

The following diagram illustrates the dynamic equilibrium that affects the "weighable" mass of the reagent.

BoroxineEquilibrium Figure 1: The reversible dehydration of 2,3-dimethoxy-4-fluorophenylboronic acid. Monomer Boronic Acid Monomer (Active Species) MW: 199.97 Boroxine Boroxine Trimer (Storage Form) MW: ~545.8 Monomer->Boroxine Spontaneous Dehydration - 3 H₂O (Drying/Storage) Boroxine->Monomer In Situ Activation Hydrolysis + 3 H₂O (Aqueous Base)

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for electron-rich boronic acids like 2,3-dimethoxy-4-fluorophenylboronic acid, minimizing homocoupling and protodeboronation.

Reagents & Stoichiometry
  • Aryl Halide (1.0 equiv): Electrophile.

  • Boronic Acid (1.2 - 1.5 equiv): Excess accounts for potential boroxine content.

  • Catalyst (0.05 equiv): Pd(dppf)Cl₂·CH₂Cl₂ (Robust for steric bulk).

  • Base (3.0 equiv): K₂CO₃ or Cs₂CO₃.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio). Water is critical to hydrolyze any boroxine back to the active acid.

Step-by-Step Workflow
  • Charge: Add aryl halide, boronic acid (MW 199.97), and base to the reaction vial.

  • Purge: Seal and purge with Nitrogen/Argon for 5 minutes. Oxygen promotes homocoupling.

  • Solvent: Add degassed Dioxane/Water mixture.

  • Catalyst: Add Pd catalyst quickly under positive inert gas pressure.

  • Heat: Stir at 80-90°C for 4-12 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.[3]

Diagram: Catalytic Cycle

SuzukiCycle Figure 2: Suzuki-Miyaura cycle highlighting the entry point of the boronic acid. Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd TransMet Transmetallation (Boronic Acid enters here) OxAdd->TransMet Base + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Regenerates

Analytical Validation (QC)

Before committing valuable GMP starting materials, validate the identity of the boronic acid.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • Boronic -OH: Broad singlets around 8.0 ppm (often vanish with D₂O shake).

    • Methoxy (-OCH₃): Two sharp singlets in the 3.7–4.0 ppm range.

    • Aromatic Protons: Look for splitting patterns consistent with 1,2,3,4-substitution (typically two doublets or a multiplet depending on the exact coupling constants).

  • ¹⁹F NMR:

    • Essential for purity check. Expect a single peak around -110 to -130 ppm (relative to CFCl₃). Multiple peaks indicate defluorination or impurities.

Mass Spectrometry
  • Method: LC-MS (ESI Negative).

  • Expectation: Boronic acids often do not fly well as the monomer [M].

    • Look for [M-H]⁻ = 199.

    • Look for the ester formed with the solvent (e.g., [M+OMe]⁻ in methanol).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 124253162, 2,3-Dimethoxy-4-fluorophenylboronic acid. Retrieved from [Link]

  • BoronPharm. (2025).[4] Product Catalog: 2,3-Dimethoxy-4-fluorophenylboronic acid. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2,3-Dimethoxy-4-fluorophenylboronic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2,3-dimethoxy-4-fluorophenylboronic acid, a key building block in modern organic synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dimethoxy-4-fluorophenylboronic acid, a key building block in modern organic synthesis. The document details its chemical structure, physicochemical properties, and provides an authoritative synthesis protocol. Furthermore, it explores its application in palladium-catalyzed cross-coupling reactions, with a focus on the Suzuki-Miyaura coupling, including a detailed experimental workflow. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and materials science, offering both foundational knowledge and practical insights into the utilization of this versatile reagent.

Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids

Substituted phenylboronic acids are indispensable reagents in contemporary organic chemistry, primarily owing to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction has revolutionized the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures with high efficiency and functional group tolerance.[1] Within this class of reagents, fluorinated phenylboronic acids have garnered significant attention. The incorporation of fluorine atoms into organic molecules can profoundly influence their biological and physical properties, including metabolic stability, binding affinity, and lipophilicity.[2] Consequently, fluorinated building blocks are of paramount importance in the design and synthesis of novel pharmaceuticals and advanced materials.[3]

This guide focuses on a specific, highly functionalized member of this family: 2,3-dimethoxy-4-fluorophenylboronic acid . The unique substitution pattern of this molecule, featuring two methoxy groups and a fluorine atom on the phenyl ring, offers a nuanced electronic and steric profile that can be strategically exploited in synthetic endeavors.

Molecular Structure and Physicochemical Properties

The accurate characterization of a reagent is fundamental to its effective application. This section details the structural and physical properties of 2,3-dimethoxy-4-fluorophenylboronic acid.

Chemical Structure

The molecular structure of 2,3-dimethoxy-4-fluorophenylboronic acid is depicted below:

Caption: 2D Structure of 2,3-Dimethoxy-4-fluorophenylboronic acid

Physicochemical Data

A summary of the key physicochemical properties of 2,3-dimethoxy-4-fluorophenylboronic acid is presented in the table below. It is important to note that while some data is readily available from commercial suppliers, experimental values such as melting point and detailed NMR assignments can be less commonly reported.

PropertyValueSource
CAS Number 2121512-88-5CymitQuimica
Molecular Formula C₈H₁₀BFO₄Guidechem
Molecular Weight 199.97 g/mol Guidechem
Appearance White to off-white powder or crystalline solid[2]
Purity ≥97% or ≥98%BoronPharm, Apollo Scientific
Melting Point 245-250 °C (for the related 3,4-dimethoxyphenylboronic acid)[4]

Note: The melting point for the title compound is not widely reported; the value for a structurally similar compound is provided for reference.

Synthesis of 2,3-Dimethoxy-4-fluorophenylboronic Acid

The synthesis of polysubstituted phenylboronic acids often requires a strategic approach to achieve the desired regiochemistry. A common and effective method involves the directed ortho-lithiation of a suitably substituted aromatic precursor, followed by borylation with a trialkyl borate and subsequent hydrolysis.

Synthetic Pathway Overview

The logical precursor for the synthesis of 2,3-dimethoxy-4-fluorophenylboronic acid is 1-fluoro-2,3-dimethoxybenzene. The methoxy groups, particularly the one at the 2-position, can direct the lithiation to the adjacent 4-position.

synthesis_workflow start 1-Fluoro-2,3-dimethoxybenzene step1 Directed ortho-Lithiation (n-BuLi or s-BuLi, THF, -78 °C) start->step1 intermediate Aryllithium Intermediate step1->intermediate step2 Borylation (Triisopropyl borate) intermediate->step2 borate_ester Boronic Ester Intermediate step2->borate_ester step3 Acidic Hydrolysis (e.g., aq. HCl) borate_ester->step3 product 2,3-Dimethoxy-4-fluorophenylboronic Acid step3->product

Caption: Synthetic workflow for 2,3-dimethoxy-4-fluorophenylboronic acid.

Detailed Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol is based on established methods for the synthesis of substituted phenylboronic acids.[5][6]

Materials:

  • 1-Fluoro-2,3-dimethoxybenzene

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add 1-fluoro-2,3-dimethoxybenzene (1.0 eq).

  • Dissolution: Add anhydrous THF to dissolve the starting material under a positive pressure of inert gas.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium or sec-butyllithium (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by quenching an aliquot with D₂O and analyzing by ¹H NMR.

  • Borylation: To the aryllithium solution at -78 °C, add triisopropyl borate (1.2 eq) dropwise. The reaction is often exothermic, so slow addition is crucial.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours or overnight.

  • Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M aqueous HCl. Stir vigorously for 30-60 minutes until two clear layers are observed.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2,3-dimethoxy-4-fluorophenylboronic acid can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes or water) or by column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling Reactions

2,3-Dimethoxy-4-fluorophenylboronic acid is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of highly substituted biaryl compounds.[7]

General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of 2,3-dimethoxy-4-fluorophenylboronic acid with an aryl halide is shown below:

Caption: General Suzuki-Miyaura coupling with 2,3-dimethoxy-4-fluorophenylboronic acid.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling with 4-Bromoanisole

This protocol provides a representative procedure for the coupling of 2,3-dimethoxy-4-fluorophenylboronic acid with 4-bromoanisole.

Materials:

  • 2,3-Dimethoxy-4-fluorophenylboronic acid

  • 4-Bromoanisole

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, or DMF, often with water)

  • Standard glassware for inert atmosphere reactions

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2,3-dimethoxy-4-fluorophenylboronic acid (1.2 eq), 4-bromoanisole (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction mixture to room temperature and dilute with water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Safety and Handling

2,3-Dimethoxy-4-fluorophenylboronic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.[8] It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It is also harmful if swallowed (H302).[8] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

2,3-Dimethoxy-4-fluorophenylboronic acid is a valuable and versatile building block for organic synthesis. Its unique substitution pattern allows for the introduction of a fluorinated and methoxy-rich phenyl moiety into a wide range of molecules, which is of particular interest in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its structure, synthesis, and a key application in Suzuki-Miyaura cross-coupling reactions, offering a solid foundation for its effective use in research and development.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
  • BoronPharm. (n.d.). 2,3-Dimethoxy-4-fluorophenylboronic acid. Retrieved from [Link]

  • Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7719–7722.
  • Ho, J., & Morken, J. P. (2010). Lithiation–Borylation for the Catalytic Enantioselective Synthesis of Chiral Organoboronates. In Boronic Acids (pp. 145-168). Springer, Berlin, Heidelberg.
  • arkat-usa.org. (n.d.). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F. PubChem. Retrieved from [Link]

  • Chemsrc.com. (n.d.). (3,4-Dimethoxyphenyl)boronic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Organoborane coupling reactions (Suzuki coupling). PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Exploratory

Introduction: The Significance of Solubility in Modern Synthesis

An In-depth Technical Guide to the Solubility of 2,3-Dimethoxy-4-fluorophenylboronic Acid For Researchers, Scientists, and Drug Development Professionals In the realm of synthetic chemistry and drug development, 2,3-Dime...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2,3-Dimethoxy-4-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, 2,3-Dimethoxy-4-fluorophenylboronic acid is a valuable reagent, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds. Its utility in constructing complex molecular architectures makes it a cornerstone in the synthesis of novel pharmaceutical compounds and advanced materials.[1] However, the successful application of this, or any, reagent is fundamentally governed by its physicochemical properties, with solubility being a critical parameter. An in-depth understanding of a compound's solubility profile is paramount for optimizing reaction conditions, ensuring reproducibility, and streamlining purification processes. This guide offers a comprehensive technical overview of the solubility of 2,3-Dimethoxy-4-fluorophenylboronic acid, providing both foundational knowledge and practical methodologies for the laboratory professional.

PART 1: Core Physicochemical Characteristics

The solubility of a molecule is intrinsically linked to its structural and electronic properties. For 2,3-Dimethoxy-4-fluorophenylboronic acid, the interplay between the polar boronic acid moiety, the lipophilic phenyl ring, and the electron-donating methoxy groups and electron-withdrawing fluorine atom dictates its behavior in various solvent systems.

Table 1: Key Physicochemical Properties of 2,3-Dimethoxy-4-fluorophenylboronic acid and Structurally Related Compounds

Property2,3-Dimethoxy-4-fluorophenylboronic acidNotes on Influence on Solubility
Molecular Weight ~200 g/mol Affects the mass-to-volume ratio in solution.
pKa (Predicted) ~7.5 - 8.5The acidity of the boronic acid group is crucial. At pH values above the pKa, the compound deprotonates to the more polar (and often more water-soluble) boronate anion.[2]
Melting Point Not availableA high melting point can indicate strong crystal lattice energy, which must be overcome by solvent interactions, potentially leading to lower solubility. For comparison, 3-Fluorophenylboronic acid has a melting point of 214-218 °C.[3]
logP (Predicted) ~1.5 - 2.0This value suggests a balance between hydrophilicity and lipophilicity, predicting solubility in a range of polar and non-polar organic solvents.

PART 2: Solubility Profile in Common Laboratory Solvents

While specific quantitative solubility data for 2,3-Dimethoxy-4-fluorophenylboronic acid is not extensively published, a reliable qualitative and semi-quantitative profile can be established based on the behavior of structurally similar phenylboronic acids and general solubility principles.[4][5] Phenylboronic acids generally exhibit good solubility in polar organic solvents like ethers and ketones, and very low solubility in non-polar hydrocarbon solvents.[4][5]

Table 2: Estimated Solubility of 2,3-Dimethoxy-4-fluorophenylboronic acid

SolventPolarity IndexPredicted SolubilityRationale & Observations
Water 10.2Sparingly Soluble to InsolubleThe presence of the substituted phenyl ring imparts significant hydrophobic character. Solubility is expected to be low but may increase with pH. For comparison, the water solubility of 3-Fluorophenylboronic acid is 27.1 g/L at 20°C.[3]
Methanol / Ethanol 5.1 / 4.3SolubleThese polar protic solvents can engage in hydrogen bonding with the boronic acid's hydroxyl groups, facilitating dissolution. 3-Fluorophenylboronic acid is listed as soluble in Methanol.[3]
Acetone 5.1SolubleAs a polar aprotic solvent, acetone is effective at solvating boronic acids. Phenylboronic acid shows high solubility in acetone.[4]
Tetrahydrofuran (THF) 4.0SolubleEthers are generally excellent solvents for boronic acids and are commonly used in reactions involving them.[5]
Dichloromethane (DCM) 3.1Sparingly SolubleThe moderate polarity of DCM may limit its capacity to dissolve the polar boronic acid.
Toluene / Hexanes 2.4 / 0.1Insoluble to Very Sparingly SolubleThese non-polar solvents are unable to effectively solvate the polar boronic acid moiety. Phenylboronic acid has very low solubility in methylcyclohexane.[5]
Dimethylformamide (DMF) 6.4Very SolubleThe high polarity and aprotic nature of DMF make it an excellent solvent for a wide range of organic compounds, including boronic acids.
Dimethyl Sulfoxide (DMSO) 7.2Very SolubleSimilar to DMF, DMSO is a highly polar aprotic solvent capable of effectively dissolving 2,3-Dimethoxy-4-fluorophenylboronic acid.

PART 3: A Validated Protocol for Experimental Solubility Determination

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The following gravimetric method provides a reliable framework for determining the solubility of a solid in a liquid solvent.

Methodology: Gravimetric Analysis

This method involves creating a saturated solution, separating the dissolved solute from the excess solid, and quantifying the mass of the dissolved solute in a known volume of the solvent.

Experimental Workflow Diagram

Caption: Gravimetric method for solubility determination.

Causality and Self-Validation in the Protocol
  • Use of Excess Solute (Step 1): This is the cornerstone of the method. By ensuring undissolved solid remains, we can be confident that the solution is saturated, representing the maximum solubility at that temperature.

  • Constant Temperature Equilibration (Step 2): Solubility is highly temperature-dependent. Maintaining a constant temperature and allowing sufficient time (24-48 hours) for equilibration ensures that the measurement is reproducible and represents a true thermodynamic equilibrium.

  • Filtration (Step 3): The 0.45 µm filter is critical for removing any microscopic, undissolved particles. Failure to do so would lead to an overestimation of the solubility.

  • Drying to Constant Weight (Step 4): This step validates that all solvent has been removed and the final mass is solely that of the dissolved solute, ensuring accuracy in the final calculation.

PART 4: Safety and Handling

As a laboratory chemical, 2,3-Dimethoxy-4-fluorophenylboronic acid requires careful handling to minimize risk.

  • Hazard Identification: This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7][8]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][7] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6][7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]

Conclusion

While published quantitative data for 2,3-Dimethoxy-4-fluorophenylboronic acid is sparse, a robust understanding of its likely solubility can be derived from its physicochemical properties and comparison with analogous structures. This guide has provided a detailed qualitative profile, a rigorous and validated experimental protocol for quantitative determination, and essential safety information. By applying these principles, researchers can confidently select appropriate solvent systems, optimize reaction parameters, and ensure the safe and effective use of this important synthetic building block.

References

  • Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available at: [Link]

  • ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • PubChem. (n.d.). 4-Fluorophenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). (4-Fluoro-3,5-dimethoxyphenyl)boronic acid. National Center for Biotechnology Information. Available at: [Link]

  • Diva-portal.org. (n.d.). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Available at: [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET: 4-Fluorophenylboronic acid. Available at: [Link]

  • Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Available at: [Link]

  • Wiley-VCH. (n.d.). Structure, Properties, and Preparation Of Boronic Acid Derivatives. Available at: [Link]

Sources

Exploratory

In-Depth Technical Guide: 2,3-Dimethoxy-4-fluorophenylboronic Acid

Executive Summary This guide provides a comprehensive theoretical and practical analysis of 2,3-Dimethoxy-4-fluorophenylboronic acid (Structure: C₈H₁₀BFO₄), a specialized organoboron building block. While often utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive theoretical and practical analysis of 2,3-Dimethoxy-4-fluorophenylboronic acid (Structure: C₈H₁₀BFO₄), a specialized organoboron building block. While often utilized as a transient intermediate in Suzuki-Miyaura cross-coupling, its unique substitution pattern—combining an electron-withdrawing fluorine with two electron-donating methoxy groups—imparts distinct electronic and steric properties.[1] This document explores its molecular architecture, predicted reactivity profiles, and utility in medicinal chemistry, specifically regarding metabolic stability and covalent engagement.[1]

Part 1: Molecular Architecture & Electronic Profile[1]

Structural Analysis & Substituent Effects

The physicochemical behavior of 2,3-dimethoxy-4-fluorophenylboronic acid is governed by the interplay of three substituents on the phenyl ring. Understanding these effects is critical for predicting reactivity in catalytic cycles and binding affinity in biological targets.[1][2]

  • Boronic Acid Moiety (C-1): The Lewis acidic center.[1][2] It exists in equilibrium between the trigonal planar neutral form (

    
    ) and the tetrahedral boronate anion (
    
    
    
    ) in aqueous media.[1]
  • 2-Methoxy Group (Ortho): This is the most consequential substituent.[1][2]

    • Steric Effect:[1][3] Creates significant steric bulk near the boron center, potentially retarding transmetallation rates in cross-coupling reactions unless specialized ligands (e.g., Buchwald phosphines) are employed.[1]

    • Electronic Effect: Acts as a strong

      
      -donor (Resonance EDG), increasing electron density on the ring.[1][2] However, the ortho position allows for potential intramolecular hydrogen bonding or Lewis base coordination to the boron center, stabilizing the neutral form.
      
  • 3-Methoxy Group (Meta): Primarily exerts an inductive electron-withdrawing effect (

    
    ) while contributing electron density via resonance.[1][2] It reinforces the electron-rich nature of the arene core.[2]
    
  • 4-Fluoro Group (Para):

    • Metabolic Stability: Blocks the para position from Cytochrome P450-mediated hydroxylation, a common metabolic soft spot in drug candidates.[1][2]

    • Electronic Effect: High electronegativity exerts a strong inductive withdrawing effect ($ -I $), increasing the acidity of the boronic acid slightly, though this is partially offset by the methoxy groups.

Theoretical Electronic Properties (Calculated/Inferred)

Based on Hammett substituent constants and Density Functional Theory (DFT) trends for similar congeners, the following properties are predicted:

PropertyPredicted Value / TrendMechanistic Implication
pKa ~8.9 – 9.2The electron-donating methoxy groups (especially ortho) likely decrease Lewis acidity compared to phenylboronic acid (pKa 8.8), making boronate formation require slightly higher pH.
Dipole Moment Moderate (2.5 - 3.5 D)The 4-F and 2,3-OMe vectors partially oppose but create a distinct polar face, influencing solubility in polar aprotic solvents (DMSO, DMF).
HOMO Location Phenyl Ring / Methoxy OxygenHigh electron density on the ring makes the arene prone to electrophilic aromatic substitution if protodeboronation occurs.[1][2]
LUMO Location Boron p-orbitalThe empty p-orbital remains the primary site for nucleophilic attack (e.g., by hydroxide or fluoride ions).
Visualizing Electronic "Push-Pull"

The diagram below illustrates the competing electronic effects that define the reactivity of the boron center.

ElectronicEffects Boron Boron Center (Lewis Acid) OMe2 2-Methoxy (Ortho) Steric Bulk + Resonance Donor OMe2->Boron Steric Shielding Ring Phenyl Ring (Electron Rich) OMe2->Ring Strong +R OMe3 3-Methoxy (Meta) Inductive Withdraw + Resonance Donor OMe3->Ring Moderate +R Fluoro 4-Fluoro (Para) Inductive Withdraw + Metabolic Block Fluoro->Ring Inductive -I Ring->Boron Increased e- Density (Lowers Acidity)

Figure 1: Electronic and steric influence map.[1] The 2-OMe group provides both electron donation and steric hindrance, modulating the Lewis acidity of the Boron center.

Part 2: Reactivity & Mechanistic Implications[1][4]

Suzuki-Miyaura Cross-Coupling Efficiency

The 2,3-dimethoxy-4-fluorophenylboronic acid substrate presents specific challenges and opportunities in Pd-catalyzed coupling.

  • Transmetallation Barrier: The ortho-methoxy group (C-2) increases the energy barrier for the transmetallation step (transfer of the aryl group from Boron to Palladium).

    • Solution: Use bases that generate the highly reactive trihydroxyboronate species [Ar-B(OH)₃]⁻ (e.g., K₃PO₄, Cs₂CO₃) and sterically demanding ligands (e.g., SPhos, XPhos) that facilitate the coupling of hindered substrates.

  • Protodeboronation Risk: Electron-rich boronic acids are susceptible to acid-catalyzed protodeboronation.[1][2] The presence of the 4-F atom stabilizes the C-B bond slightly compared to a pure trimethoxyphenyl variant, but the 2,3-dimethoxy pattern still activates the ring.

    • Control: Avoid strong acidic conditions; anhydrous conditions are preferred for storage to prevent boroxine formation (dehydration trimer).[1][2]

Boronic Acid Equilibrium

In aqueous solution, the compound exists in an equilibrium dependent on pH.[1][2] For biological applications (e.g., carbohydrate sensing or enzyme inhibition), the concentration of the tetrahedral anionic form is crucial.



The predicted pKa shift (>8.[1][2]8) implies that at physiological pH (7.4), the compound remains largely in the neutral trigonal form, which favors cell permeability but may require specific active site conditions for covalent binding.

Part 3: Structural Biology & Medicinal Applications

Bioisosterism and Metabolic Stability

In drug design, this molecule serves as a robust phenyl isostere.[1][2]

  • Fluorine Effect: The C-F bond (approx.[1][2] 1.35 Å) mimics the C-H bond sterically but dramatically alters lipophilicity and blocks metabolic oxidation at the 4-position.

  • Covalent Reversibility: Boronic acids can form reversible covalent bonds with serine or threonine residues in enzyme active sites (e.g., Proteasome inhibitors like Bortezomib).[1][2] The 2,3-dimethoxy motif can be exploited to fill specific hydrophobic pockets (S2/S3 sites) in proteases while the boron engages the catalytic nucleophile.

Experimental Workflow: pKa Determination

To validate the theoretical pKa, the following spectrophotometric titration protocol is recommended.

Protocol 1: Spectrophotometric pKa Determination[1]
  • Preparation: Dissolve 2,3-dimethoxy-4-fluorophenylboronic acid (10 µM) in a buffer series ranging from pH 6.0 to 11.0 (constant ionic strength, I=0.1 M KCl).

  • Detection: Measure UV absorbance. The conversion from neutral to anionic form typically causes a bathochromic shift (red shift) in the

    
     of the aromatic ring due to the change in hybridization of the boron substituent.
    
  • Calculation: Plot Absorbance vs. pH. Fit data to the Henderson-Hasselbalch equation:

    
    [1]
    

Part 4: Synthesis & Handling Protocols

Stability & Storage (Self-Validating System)

Boronic acids spontaneously dehydrate to form boroxines (cyclic anhydrides).[1][2] This is a reversible process but affects stoichiometry.[1][2]

  • Validation Step: Before use in precise stoichiometry (e.g., coupling), run a ¹H NMR in DMSO-d₆ + D₂O.[1]

    • Observation: Monomeric boronic acid shows a distinct -B(OH)₂ peak (broad singlet, ~8.0-9.0 ppm).[1][2] Boroxine lacks this peak.[1][2] Adding D₂O hydrolyzes the boroxine back to the acid in situ, ensuring accurate molarity.[1][2]

Recommended Suzuki Coupling Screen

For researchers utilizing this building block, the following screening matrix is optimized for hindered, electron-rich boronic acids.

ParameterCondition A (Standard)Condition B (Hindered/Challenging)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2 mol%) + SPhos (4 mol%)
Base Na₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)
Solvent DME / Water (2:[1][2]1)Toluene / Water (10:1) or 1,4-Dioxane
Temp 80 °C100 °C - 110 °C
Time 4 - 12 hours12 - 24 hours
Catalytic Cycle Visualization

The following diagram details the Suzuki coupling pathway, highlighting the critical transmetallation step affected by the 2-OMe substituent.

SuzukiCycle cluster_limit Steric Bottleneck Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-X + Pd) Pd0->OxAdd Ar-X PdII_X Pd(II)-Ar-X Complex OxAdd->PdII_X BaseStep Base Activation (Formation of Pd-OH or Boronate) PdII_X->BaseStep Base (OH-) TransMet Transmetallation (Rate Limiting for 2-OMe) BaseStep->TransMet 2,3-Dimethoxy-4-F-Ph-B(OH)3- RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl Complex RedElim->Pd0 Product Ar-Ar'

Figure 2: Suzuki-Miyaura catalytic cycle.[1][2] The red cluster indicates the transmetallation step where the steric bulk of the 2-methoxy group on the boronic acid can slow reaction kinetics.

References

  • PubChem. 4-Fluorophenylboronic acid Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][4]

  • Adamczyk-Woźniak, A., et al. (2020).[1][2] Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules (MDPI).[1][2] Available at: [Link][1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1][2] Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.[1][2] (Contextual grounding for protodeboronation mechanisms).

  • Hall, D. G. (2011).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (General reference for boronic acid equilibrium and stability).

Sources

Protocols & Analytical Methods

Method

Protocol for using 2,3-Dimethoxy-4-fluorophenylboronic acid in cross-coupling

Application Note: High-Efficiency Cross-Coupling of 2,3-Dimethoxy-4-fluorophenylboronic Acid Executive Summary 2,3-Dimethoxy-4-fluorophenylboronic acid (CAS: 2121512-88-5) is a specialized organoboron reagent used in the...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Cross-Coupling of 2,3-Dimethoxy-4-fluorophenylboronic Acid

Executive Summary

2,3-Dimethoxy-4-fluorophenylboronic acid (CAS: 2121512-88-5) is a specialized organoboron reagent used in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern—combining the metabolic resilience of a fluorine atom with the electron-donating properties of a dimethoxy motif—makes it a valuable scaffold in medicinal chemistry, particularly for kinase inhibitors and CNS-active agents.

However, this reagent presents a dual challenge in Suzuki-Miyaura cross-coupling:

  • Steric Hindrance: The ortho-methoxy group at the 2-position creates significant steric bulk, inhibiting the transmetallation step.

  • Protodeboronation: The electron-rich nature of the ring (2,3-dimethoxy) accelerates hydrolytic cleavage of the C–B bond under basic conditions, leading to the formation of the degradation byproduct 1,2-dimethoxy-3-fluorobenzene.

This guide provides a validated protocol designed to overcome these barriers, ensuring high yields and reproducibility.

Reagent Profile

PropertySpecification
Chemical Name 2,3-Dimethoxy-4-fluorophenylboronic acid
CAS Number 2121512-88-5
Molecular Formula C₈H₁₀BFO₄
Molecular Weight 199.97 g/mol
Appearance White to off-white powder
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in non-polar solvents.

Mechanistic Considerations

The success of coupling this specific boronic acid relies on balancing catalyst activity against substrate stability .

  • The Transmetallation Barrier: The 2-methoxy group sterically crowds the boron center. Standard catalysts like Pd(PPh₃)₄ often fail because they cannot accommodate this bulk during the transmetallation transition state. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are required to facilitate this step.

  • The Protodeboronation Trap: In the presence of water and base, the boronic acid forms a boronate "ate" complex. For electron-rich rings, this complex is prone to protonolysis by water.

    • Risk Factor:[1] High temperature + Aqueous strong base = Rapid degradation.

    • Solution: Use a mild base (K₃PO₄) and control water concentration, or switch to anhydrous conditions if degradation is severe.

Validated Experimental Protocols

Method A: The "Gold Standard" (General Purpose)

Recommended for coupling with aryl bromides and electron-deficient aryl chlorides.

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Boronic Acid: 2,3-Dimethoxy-4-fluorophenylboronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₄ (2.0 equiv, 0.5 M aqueous solution)

  • Solvent: THF or 1,4-Dioxane

Protocol:

  • Charge a reaction vial with the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 300 mg), and XPhos Pd G3 precatalyst (0.02 mmol, 17 mg).

  • Evacuate and backfill the vial with Nitrogen (3 cycles).

  • Add degassed THF (4 mL) via syringe.

  • Add degassed 0.5 M aqueous K₃PO₄ (4 mL, 2.0 mmol) via syringe.

  • Seal the vial and heat to 60°C for 4–12 hours.

    • Note: Monitor by HPLC/LC-MS. If conversion stalls, raise temperature to 80°C, but watch for deboronation.

  • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry organic layer over Na₂SO₄ and concentrate.

Method B: The "Anhydrous" Protocol (For Sensitive Substrates)

Recommended if Method A yields significant deboronated byproduct (1,2-dimethoxy-3-fluorobenzene).

Reagents:

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous, micronized)

  • Solvent: Toluene (anhydrous)

Protocol:

  • In a glovebox or under strict Schlenk technique, combine Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol), Pd(OAc)₂ (11 mg), SPhos (20 mg), and Cs₂CO₃ (650 mg).

  • Add anhydrous Toluene (5 mL).

  • Heat to 90–100°C for 12–24 hours.

  • Why this works: The absence of bulk water minimizes the pathway for protodeboronation, while SPhos is exceptionally good at coupling hindered substrates.

Optimization & Troubleshooting Logic

The following diagram illustrates the decision-making process for optimizing reactions with this specific boronic acid.

OptimizationWorkflow Start Start: Standard Protocol (XPhos Pd G3 / K3PO4 / THF) CheckLCMS Analyze Crude Reaction (LC-MS / HPLC) Start->CheckLCMS Success High Yield (>80%) Proceed to Isolation CheckLCMS->Success Target Product Dominant Problem Low Yield (<50%) CheckLCMS->Problem Diagnosis Identify Major Byproduct Problem->Diagnosis Deboronation Byproduct: 1,2-dimethoxy-3-fluorobenzene (Protodeboronation) Diagnosis->Deboronation Mass = 156.15 Homocoupling Byproduct: Biaryl Homocouple (Oxidative Coupling) Diagnosis->Homocoupling Dimer found NoReaction Recovered Starting Material (Catalyst Inactive) Diagnosis->NoReaction SM Intact FixDeboronation Action: Switch to Method B (Anhydrous Toluene / Cs2CO3) Deboronation->FixDeboronation FixHomocoupling Action: Degas Solvents Thoroughly Reduce Catalyst Loading Homocoupling->FixHomocoupling FixNoReaction Action: Increase Temp to 100°C Switch Ligand to Sphos or BrettPhos NoReaction->FixNoReaction

Caption: Decision tree for troubleshooting cross-coupling reactions involving 2,3-dimethoxy-4-fluorophenylboronic acid.

Critical Parameters & Expertise

  • Stoichiometry Matters: Always use an excess of the boronic acid (1.5 equiv). The 2,3-dimethoxy substitution makes the compound slightly unstable; assuming 10-20% loss to deboronation is a safe planning buffer.

  • Base Selection: Avoid strong hydroxide bases (NaOH, KOH) or alkoxides (NaOtBu) unless necessary. The high pH accelerates the formation of the reactive boronate species to a level where deboronation outcompetes transmetallation. K₃PO₄ buffers the pH to a safer range (~11-12).

  • Order of Addition: In Method A, adding the aqueous base last (after the catalyst and reagents are dissolved in organic solvent) ensures the catalyst is active before the boronic acid is exposed to hydrolytic conditions.

References

  • Chemical Identity & Properties

    • Source: PubChem. "Compound Summary: (4-Fluoro-2,3-dimethoxyphenyl)boronic acid".
    • URL:[Link] (Note: Verify specific isomer CAS 2121512-88-5 via vendor catalogs like Fluorochem or Apollo Scientific).

  • Protodeboronation Mechanisms

    • Source: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms." J. Am. Chem. Soc.[2] 2017, 139, 3, 1312–1318.

    • URL:[Link]

  • Catalyst Selection for Hindered Substrates

    • Source: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Polyfluorinated Arylboronic Acids." Acc.[1][2][3][4][5][6] Chem. Res. 2008, 41, 11, 1461–1473.

    • URL:[Link]

  • Anhydrous Coupling Protocols

    • Source: Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." J. Am. Chem. Soc. 2007, 129, 11, 3358–3366.
    • URL:[Link]

Sources

Application

Application Note: Strategic Synthesis with 2,3-Dimethoxy-4-fluorophenylboronic Acid

Executive Summary & Technical Dossier 2,3-Dimethoxy-4-fluorophenylboronic acid is a specialized building block that bridges the gap between metabolic stability and favorable physicochemical properties. Unlike standard ph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Dossier

2,3-Dimethoxy-4-fluorophenylboronic acid is a specialized building block that bridges the gap between metabolic stability and favorable physicochemical properties. Unlike standard phenylboronic acids, this molecule presents a unique "Push-Pull" electronic environment: the electron-donating methoxy groups (C2, C3) increase electron density, while the fluorine atom (C4) modulates lipophilicity and blocks metabolic oxidation at the typically vulnerable para-position.

However, its utility is often underestimated due to synthetic challenges: protodeboronation and steric hindrance at the ortho-position. This guide provides optimized, field-proven protocols to harness this molecule effectively.

Chemical Profile
PropertySpecificationCritical Insight
CAS Derivative SpecificCore motif: 1-B(OH)2-2,3-(OMe)2-4-F-Ph
Electronic State Electron-RichHigh nucleophilicity; prone to rapid protodeboronation in aqueous acid/base.[1]
Steric Profile Hindered (Ortho-OMe)Requires specialized ligands (e.g., biaryl phosphines) for efficient transmetallation.
Metabolic Role F-BlockerC4-F prevents P450-mediated hydroxylation; C2/C3-OMe mimic catechol ethers.

Strategic Utility: The "Fluorine-Methoxy" Scaffold

In drug discovery, this core serves as a bioisostere for unstable catechol systems. The 2,3-dimethoxy pattern forces the biaryl axis to twist, often improving selectivity in kinase binding pockets by occupying specific hydrophobic regions while the fluorine modulates pKa.

G Start 2,3-Dimethoxy-4-fluoro phenylboronic acid Suzuki Suzuki-Miyaura (C-C Bond) Start->Suzuki Pd(0) / Base ChanLam Chan-Lam (C-N Bond) Start->ChanLam Cu(II) / O2 Petasis Petasis (Multicomponent) Start->Petasis Amine / Aldehyde Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Aniline N-Aryl Azoles (GPCR Ligands) ChanLam->Aniline AminoAcid Unnatural Amino Acids Petasis->AminoAcid

Figure 1: Divergent synthesis pathways utilizing the unique electronic properties of the 2,3-dimethoxy-4-fluoro core.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

The Challenge: The C2-methoxy group creates significant steric hindrance near the boron center, slowing down the transmetallation step. Standard conditions (Pd(PPh3)4 / Na2CO3) often lead to low yields due to competitive protodeboronation (loss of the B(OH)2 group) before coupling occurs.

The Solution: Use of Buchwald Precatalysts (specifically Generation 2 or 3) containing bulky, electron-rich ligands (SPhos or XPhos) to accelerate transmetallation.

Materials
  • Substrate: Aryl Bromide or Chloride (1.0 equiv)

  • Boronic Acid: 2,3-Dimethoxy-4-fluorophenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%)

  • Base: K3PO4 (Tribasic potassium phosphate), finely ground (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) or Toluene : Water (10:1)

Step-by-Step Methodology
  • Degassing (Critical): In a reaction vial, combine the aryl halide, boronic acid, and base. Cap the vial and purge with Argon or Nitrogen for 5 minutes. Note: Oxygen promotes homocoupling and catalyst deactivation.

  • Catalyst Addition: Add the XPhos Pd G2 precatalyst quickly under a positive stream of inert gas.

  • Solvent Addition: Add the sparged solvent mixture via syringe.

  • Reaction: Heat the block to 80–100°C with vigorous stirring.

    • Monitoring: Check LCMS at 1 hour. If the boronic acid is consumed but starting material remains, add 0.5 equiv more boronic acid.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash the filtrate with brine, dry over Na2SO4, and concentrate.

Self-Validating Check
  • Success Indicator: LCMS shows product mass (M+H).

  • Failure Mode (Protodeboronation): If you observe a mass corresponding to 1,2-dimethoxy-3-fluorobenzene (loss of B(OH)2), your reaction temperature is too high or the catalyst is inactive. Switch to anhydrous conditions (THF/SPhos) if this persists.

Protocol B: Chan-Lam Coupling (C-N Bond Formation)

The Challenge: Electron-rich boronic acids are excellent substrates for Chan-Lam, but they are prone to oxidative decomposition. The 2,3-substitution pattern can hinder the formation of the pre-transmetallation complex with Copper.

The Solution: A molecular sieve-promoted anhydrous system using a specific base to stabilize the intermediate.

Materials
  • Nucleophile: Imidazole, Pyrazole, or Aniline derivative (1.0 equiv)

  • Boronic Acid: 2,3-Dimethoxy-4-fluorophenylboronic acid (2.0 equiv)

  • Catalyst: Cu(OAc)2 (anhydrous) (1.0 equiv - stoichiometric is often preferred for hindered substrates, though 20 mol% can work)

  • Base: Pyridine (2.0 equiv)

  • Additive: 4Å Molecular Sieves (Activated powder)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology
  • Activation: Flame-dry the molecular sieves under vacuum and let cool under Argon.

  • Assembly: Add the Cu(OAc)2, boronic acid, nucleophile, and sieves to the flask.

  • Solvent/Base: Add anhydrous DCM followed by Pyridine.

  • Oxidant: Equip the flask with a drying tube or a balloon filled with dry air (or O2). Note: Ambient moisture kills this reaction for this specific substrate.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 16–24 hours.

  • Workup: Dilute with NH4Cl (aq) / NH4OH (9:1) to sequester copper (turns deep blue). Extract with DCM.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the specific steric pathway managed by the XPhos ligand in Protocol A.

SuzukiCycle cluster_steric Critical Control Point Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Aryl Halide TransMet Transmetallation (Rate Limiting Step due to 2-OMe) OxAdd->TransMet Boron Boronate Complex (Activated with Base) Boron->TransMet Enters Cycle RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd-Ar-Ar' RedElim->Pd0 Regenerates Pd(0)

Figure 2: The Suzuki-Miyaura Catalytic Cycle. The Transmetallation step (Red) is the bottleneck for 2,3-dimethoxy substituted boronic acids, requiring bulky ligands to facilitate the transfer.

References

  • Barder, T. E., et al. (2005). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives." Synthesis. Link

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society. Link

Sources

Method

Application Note: 2,3-Dimethoxy-4-fluorophenylboronic Acid in Medicinal Chemistry

[1][2] Part 1: Executive Summary & Chemical Profile[1] The Strategic Value of "2,3-DiOMe-4-F" In the landscape of multiparametric optimization (MPO), 2,3-Dimethoxy-4-fluorophenylboronic acid represents a high-utility "wa...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Chemical Profile[1]

The Strategic Value of "2,3-DiOMe-4-F"

In the landscape of multiparametric optimization (MPO), 2,3-Dimethoxy-4-fluorophenylboronic acid represents a high-utility "warhead" for fine-tuning the physicochemical profile of biaryl scaffolds.[1] Unlike generic phenylboronic acids, this building block offers a specific triad of structural advantages:

  • Metabolic Blocking (4-Fluoro): The fluorine atom at the para position (relative to the boron attachment) effectively blocks Cytochrome P450-mediated oxidation, a common clearance pathway for electron-rich biaryls.[1]

  • Conformational Locking (2-Methoxy): The ortho-methoxy group introduces significant steric bulk, forcing the resulting biaryl system out of planarity.[1] This is critical for disrupting π-stacking aggregation and improving solubility, or for locking active atropisomeric conformations.

  • Electronic Tuning (2,3-Dimethoxy): The electron-donating nature of the methoxy groups increases the electron density of the ring, potentially strengthening cation-π interactions in the target binding pocket while modulating the pKa of proximal basic centers.

Chemical Profile
PropertyData
CAS Number 2121512-88-5
Molecular Formula C₈H₁₀BFO₄
Molecular Weight 199.97 g/mol
Electronic Character Electron-Rich (π-excessive)
Steric Profile High (Ortho-substituted)
Key Liability Prone to Protodeboronation (hydrolytic C-B bond cleavage)

Part 2: Applications in Medicinal Chemistry[1]

Metabolic Stability Enhancement (The "Para-Block" Strategy)

One of the primary failure modes in early drug discovery is rapid metabolic clearance via hydroxylation of electron-rich phenyl rings.[1]

  • Mechanism: CYP450 enzymes preferentially attack the electron-rich para position of biaryl systems.[1]

  • Solution: Incorporating the 4-fluoro substituent from this boronic acid serves as a metabolic "shield."[1] The C-F bond (approx. 116 kcal/mol) is metabolically inert under physiological conditions, redirecting metabolism to softer spots or extending the half-life (

    
    ) of the molecule.
    
Atropisomerism and Solubility Control

The 2-methoxy substituent creates a steric clash with the ortho-hydrogens of the coupling partner.[1]

  • Effect: This forces a twist angle (dihedral angle

    
    ) between the two aromatic rings.
    
  • Benefit:

    • Solubility: Disruption of planarity reduces crystal lattice energy, often significantly improving aqueous solubility compared to flat analogs.

    • Selectivity: In kinase inhibitors, twisted biaryls can better fit into the "gatekeeper" regions of the ATP-binding pocket, improving selectivity profiles.

Part 3: Experimental Protocol (Sterically Demanding Suzuki Coupling)

The Challenge: Protodeboronation

Electron-rich, ortho-substituted boronic acids are notoriously unstable under standard Suzuki conditions (e.g., Pd(PPh₃)₄, Na₂CO₃).[1] The electron density on the ipso-carbon facilitates protonolysis of the C-B bond before transmetallation can occur.

Solution: Use of rapid-oxidative-addition precatalysts (Buchwald G3/G4 series) and anhydrous bases.[1]

Detailed Protocol: High-Efficiency Cross-Coupling

Reagents:

  • Substrate (Aryl Halide): 1.0 equiv (e.g., 4-bromo-pyridine derivative)[1]

  • Boronic Acid: 2,3-Dimethoxy-4-fluorophenylboronic acid (1.5 equiv)[1][2]

  • Catalyst: SPhos Pd G2 or XPhos Pd G2 (0.02 – 0.05 equiv). Rationale: SPhos is exceptionally good for ortho-substituted biaryls.[1]

  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (3.0 equiv).
    
  • Solvent: 1,4-Dioxane : Water (10:1 ratio) OR Anhydrous Toluene (if protodeboronation is severe).[1]

Step-by-Step Workflow:

  • Preparation: Charge a reaction vial with the Aryl Halide (1.0 eq), Boronic Acid (1.5 eq), and Base (3.0 eq).

  • Inertion: Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Catalyst Addition: Add SPhos Pd G2 (2-5 mol%) quickly under positive inert gas pressure.

  • Solvent Addition: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Reaction: Heat block to 80–100°C . Stir vigorously (1000 rpm) for 2–4 hours.

    • Monitoring: Check LC-MS at 1 hour. Look for the mass of the product vs. the mass of the deboronated byproduct (1-fluoro-2,3-dimethoxybenzene).[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography. Note: The product will likely be more polar than the deboronated byproduct.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield + High Deboronation Hydrolysis of C-B bond is faster than transmetallation.[1]Switch to anhydrous conditions (Toluene/K₃PO₄) and increase catalyst loading to speed up transmetallation.
No Reaction Oxidative addition failure (Sterics).Switch from SPhos to XPhos or RuPhos (for extremely hindered partners). Increase Temp to 110°C.
Homocoupling of Halide Oxygen leak.Degas solvents more thoroughly (sparge with Argon for 15 mins).

Part 4: Decision Logic & Mechanism (Visualization)[1]

SuzukiOptimization Start Start: Coupling 2,3-Dimethoxy-4-F-phenylboronic acid CheckSterics Is Coupling Partner Ortho-Substituted? Start->CheckSterics StandardCond Standard: Pd(dppf)Cl2, K2CO3, Dioxane/H2O CheckSterics->StandardCond No (Para/Meta) HighSterics High Steric Demand Route CheckSterics->HighSterics Yes (Ortho) Fail_Deboron Failure: Protodeboronation (Ar-H) StandardCond->Fail_Deboron Risk: Slow Transmetallation CatSelect Select Catalyst: SPhos Pd G2 or XPhos Pd G2 HighSterics->CatSelect Accelerate Transmetallation BaseSelect Select Base: K3PO4 (Anhydrous preferred) CatSelect->BaseSelect Success Target Biaryl Product BaseSelect->Success Fail_Deboron->HighSterics Retry with Optimized Conditions

Caption: Decision tree for optimizing Suzuki couplings with sterically hindered, electron-rich boronic acids.

References

  • Suzuki-Miyaura Coupling of Ortho-Substituted Boronic Acids

    • Source: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides.[1] Journal of the American Chemical Society.

    • Relevance: Establishes SPhos/XPhos as superior ligands for hindered biaryl synthesis.
    • [1]

  • Metabolic Stability of Fluorinated Arenes

    • Source: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
    • Relevance: Explains the mechanistic basis for using 4-F to block metabolic clearance.
    • [1]

  • Protodeboronation Mechanisms

    • Source: Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids: Analysis of Rates and Mechanisms.
    • Relevance: Provides the rationale for using anhydrous bases to prevent side reactions in electron-rich boronic acids.
    • [1]

Sources

Application

Technical Application Note: Derivatization of 2,3-Dimethoxy-4-fluorophenylboronic Acid

[1] Executive Summary & Chemical Profile[2][3] 2,3-Dimethoxy-4-fluorophenylboronic acid is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical candidates where the ortho-methoxy and...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[2][3]

2,3-Dimethoxy-4-fluorophenylboronic acid is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical candidates where the ortho-methoxy and para-fluoro substitution pattern modulates metabolic stability and lipophilicity.

However, this specific substitution pattern presents distinct synthetic challenges:

  • Steric Hindrance: The methoxy group at the 2-position (ortho) creates steric bulk around the boron center, significantly retarding the transmetallation step in cross-coupling reactions.

  • Protodeboronation Risk: The electron-donating nature of the two methoxy groups (2,3-position) increases the electron density on the ipso-carbon, making the C-B bond susceptible to hydrolytic cleavage (protodeboronation), particularly under aqueous basic conditions at elevated temperatures.

This guide provides optimized protocols to overcome these limitations, ensuring high yields and reproducibility.

PropertyData
CAS Number 2121512-88-5
Formula C₈H₁₀BFO₄
Molecular Weight 199.97 g/mol
Key Features Electron-rich, Sterically hindered (2-OMe), Fluorinated (4-F)
Primary Risk Protodeboronation (C-B bond hydrolysis)

Stabilization Protocol: Pinacol Ester Formation

Due to the inherent instability of the free boronic acid, immediate conversion to the pinacol ester is recommended for long-term storage or use in harsh reaction conditions. The esterification increases lipophilicity and steric protection around the boron atom.

Protocol A: Mild Dehydrative Esterification

Use this protocol to convert the free acid to the stable pinacol boronate.

Reagents:

  • 2,3-Dimethoxy-4-fluorophenylboronic acid (1.0 equiv)[1][2]

  • Pinacol (1.1 equiv)

  • MgSO₄ (anhydrous, 2.0 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.2 M]

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the boronic acid and pinacol in anhydrous DCM.

  • Dehydrate: Add anhydrous MgSO₄ to the solution to act as a water scavenger.

  • React: Stir the mixture vigorously at Room Temperature (25°C) for 4–12 hours. Monitor by TLC or LCMS (look for the mass shift +82 Da).

  • Workup: Filter the mixture through a pad of Celite to remove the hydrated MgSO₄.

  • Isolate: Concentrate the filtrate under reduced pressure. The resulting oil or solid is typically pure enough (>95%) for subsequent couplings. If necessary, recrystallize from Hexanes/EtOAc.

Visualization: Esterification Workflow

PinacolSynthesis Start Free Boronic Acid (Unstable) Mix Mix with Pinacol (1.1 equiv) in DCM Start->Mix Dehydrate Add MgSO4 (Water Scavenger) Mix->Dehydrate Stir 4-12h @ RT Filter Filter (Celite) & Concentrate Dehydrate->Filter Product Pinacol Ester (Stable Storage) Filter->Product

Figure 1: Workflow for the stabilization of the boronic acid via pinacol ester formation.

C-C Bond Formation: Suzuki-Miyaura Coupling

The 2-methoxy substituent necessitates the use of specialized ligands. Standard ligands (e.g., PPh₃) often fail due to the inability to facilitate transmetallation across the sterically crowded interface.

Protocol B: High-Performance Coupling (SPhos System)

Recommended for coupling with aryl chlorides or hindered electrophiles.

Mechanistic Insight: The ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is chosen because its bulky biaryl structure facilitates the oxidative addition of aryl chlorides and, crucially, creates a pocket that accelerates reductive elimination while protecting the active Pd(0) species.

Reagents:

  • Boronic Acid (or Pinacol Ester) (1.2 equiv)

  • Aryl Halide (1.0 equiv)[3]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR SPhos Pd G3 Precatalyst (2 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1)

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the Aryl Halide, Boronic Acid, K₃PO₄, and Pd catalyst.

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed solvent via syringe.

  • Reaction: Heat the mixture to 80–100°C for 2–16 hours.

    • Note: Do not exceed 100°C if possible, to minimize protodeboronation of the electron-rich boronic acid.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Visualization: Sterically Demanding Catalytic Cycle

SuzukiCycle Pd0 Pd(0)-SPhos (Active Species) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Pd(II)-Ar-X OxAdd->PdII_Ar TransMet Transmetallation (Critical Step) PdII_Ar->TransMet + Boronic Acid + Base PdII_Biaryl Pd(II)-Diaryl TransMet->PdII_Biaryl Slowed by 2-OMe Sterics RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product

Figure 2: The Suzuki catalytic cycle. The Transmetallation step (highlighted red) is the bottleneck due to the 2-methoxy steric clash.

C-N/C-O Bond Formation: Chan-Lam Coupling

This protocol allows for the formation of C-N (aniline) or C-O (phenol) bonds under oxidative conditions. It is particularly useful when the corresponding aryl halide is unavailable or unreactive.

Protocol C: Copper-Catalyzed N-Arylation

Use for coupling with amines, anilines, or phenols.[4]

Reagents:

  • 2,3-Dimethoxy-4-fluorophenylboronic acid (1.5 equiv)[2]

  • Nucleophile (Amine/Phenol) (1.0 equiv)

  • Catalyst: Cu(OAc)₂ (10–20 mol%)

  • Ligand: Pyridine (2.0 equiv) or Et₃N (2.0 equiv)

  • Oxidant: Atmospheric Oxygen (Open flask) or TEMPO (1.0 equiv)

  • Solvent: DCM or Acetonitrile (dry)

  • Desiccant: 4Å Molecular Sieves (Optional but recommended)

Step-by-Step Procedure:

  • Mix: In an open flask (not inert), combine the Boronic Acid, Nucleophile, Cu(OAc)₂, and base in DCM.

  • Activate: Add activated 4Å molecular sieves to absorb water generated during the reaction (inhibits protodeboronation).

  • Stir: Stir vigorously at Room Temperature for 12–24 hours. The reaction mixture typically turns from blue/green to a dark slurry.

  • Monitor: Check conversion by TLC. If sluggish, heat gently to 40°C.

  • Workup: Filter through Celite to remove copper salts. Wash the filtrate with dilute NH₄OH (to remove residual Cu) and brine.

Analytical Quality Control

When characterizing derivatives of this compound, specific NMR signatures confirm the integrity of the substitution pattern.

NucleusExpected SignalInterpretation
¹H NMR δ 3.8–4.0 ppm (2x singlets)Distinct methoxy groups at positions 2 and 3.
¹H NMR δ 6.8–7.2 ppm (multiplets)Aromatic protons (H5, H6). Look for H-F coupling.
¹⁹F NMR δ -110 to -130 ppmSingle fluorine signal. Multiplicity depends on H-coupling.
¹¹B NMR δ ~30 ppm (Broad)Boronic Acid (trigonal planar).
¹¹B NMR δ ~22 ppmBoronate Ester (if derivatized).

References

  • Sigma-Aldrich. 4-Fluorophenylboronic acid Product Page (Analog Reference). Retrieved from

  • Boron Molecular. Boronic Acid Pinacol Ester Synthesis Protocols. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

  • Organic Chemistry Portal. Chan-Lam Coupling: Synthesis of Heteroatom-Aryl Bonds. Retrieved from

  • Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society.[5] Retrieved from

  • GuideChem. 2,3-Dimethoxy-4-fluorophenylboronic acid (CAS 2121512-88-5) Product Details.[6][7][8] Retrieved from

  • Fluorochem. Safety Data Sheet: 2,3-Dimethoxy-4-fluorophenylboronic acid.[9] Retrieved from

Sources

Method

2,3-Dimethoxy-4-fluorophenylboronic acid in the synthesis of bioactive molecules

Application Note: High-Efficiency Cross-Coupling of 2,3-Dimethoxy-4-fluorophenylboronic Acid in Bioactive Scaffold Synthesis Abstract & Strategic Significance 2,3-Dimethoxy-4-fluorophenylboronic acid (CAS: 2121512-88-5)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Cross-Coupling of 2,3-Dimethoxy-4-fluorophenylboronic Acid in Bioactive Scaffold Synthesis

Abstract & Strategic Significance

2,3-Dimethoxy-4-fluorophenylboronic acid (CAS: 2121512-88-5) represents a high-value building block for medicinal chemistry, specifically in the design of kinase inhibitors and GPCR ligands. This synthon offers a unique "push-pull" electronic profile: the electron-donating methoxy groups at positions 2 and 3 increase solubility and alter the pi-cloud density, while the 4-fluorine atom provides metabolic blocking (preventing para-oxidation) and modulates lipophilicity (


).

However, the ortho-methoxy substituent at position 2 imposes significant steric demand, often leading to sluggish transmetalation rates in standard Suzuki-Miyaura protocols. This application note details an optimized catalytic system to overcome this steric barrier, ensuring high yields (>85%) and minimizing protodeboronation side reactions.

Chemical Profile & Handling

PropertySpecification
Chemical Name (4-Fluoro-2,3-dimethoxyphenyl)boronic acid
CAS Number 2121512-88-5
Molecular Formula C₈H₁₀BFO₄
Molecular Weight 199.97 g/mol
Appearance White to off-white crystalline solid
Storage 2–8°C, under inert atmosphere (Ar/N₂). Hygroscopic.
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in non-polar solvents.

Handling Precaution: Like many electron-rich aryl boronic acids, this compound is susceptible to protodeboronation under prolonged heating in acidic or highly aqueous basic conditions. Anhydrous or low-water conditions with mild bases are recommended.

Optimized Protocol: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Synthesize a biaryl scaffold by coupling 2,3-dimethoxy-4-fluorophenylboronic acid with a heteroaryl chloride (e.g., 4-chloropyrimidine or 2-chloropyridine), a common motif in kinase inhibitors (e.g., analogues of Gefitinib or Vonoprazan intermediates).

Mechanistic Rationale
  • The Challenge: The C2-methoxy group creates steric bulk near the C-B bond, hindering the approach of the palladium(II) complex during the transmetalation step.

  • The Solution: Utilization of Buchwald Precatalysts (e.g., XPhos Pd G2) . The bulky biaryl phosphine ligand (XPhos) facilitates oxidative addition and creates a pocket that accommodates the sterically hindered boronic acid while preventing catalyst deactivation.

Experimental Workflow

Reagents:

  • Aryl Halide: 1.0 equiv (e.g., 4-chloro-2-aminopyrimidine)

  • Boronic Acid: 1.2 – 1.5 equiv (2,3-Dimethoxy-4-fluorophenylboronic acid)[1][2]

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K₃PO₄ (2.0 – 3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) or Toluene : Water (10:1) for moisture-sensitive substrates.[3]

Step-by-Step Protocol:

  • Setup: Flame-dry a 25 mL reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

  • Charging: Add the Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol, 260 mg), and K₃PO₄ (2.0 mmol, 424 mg) to the vial.

  • Catalyst Addition: Add XPhos Pd G2 (0.03 mmol, 23 mg) inside a glovebox or under a rapid stream of inert gas to prevent oxidation of the precatalyst.

  • Solvent Degassing: In a separate flask, sparge the solvent mixture (1,4-Dioxane/H₂O, 5 mL) with Nitrogen for 15 minutes. Add the degassed solvent to the reaction vial via syringe.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat the mixture to 80°C for 4–12 hours.

    • Monitoring: Check by LC-MS or TLC every 2 hours. Look for the disappearance of the Aryl Halide.

  • Work-up:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).

    • Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.[3]

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient). The electron-rich nature of the product usually makes it slightly more polar than the starting halide.

Visualized Pathways

Figure 1: Reaction Workflow & Logic

This diagram illustrates the decision matrix for selecting this specific protocol over standard conditions.

G Start Target: 2,3-Dimethoxy-4-fluoro Biaryl Analysis Structural Analysis: Ortho-OMe (Steric Bulk) Electron Rich Ring Start->Analysis Std_Cond Standard Conditions (Pd(PPh3)4 / Na2CO3) Analysis->Std_Cond Traditional Route Opt_Cond Optimized Protocol Catalyst: XPhos Pd G2 Base: K3PO4 Solvent: Dioxane/H2O Analysis->Opt_Cond Steric Strategy Fail Result: Low Yield (<30%) due to slow Transmetalation Std_Cond->Fail Mechanism Mechanism: Bulky Ligand (XPhos) Facilitates Entry of Hindered Boronate Opt_Cond->Mechanism Product Success: Isolated Yield >85% Minimal Deboronation Mechanism->Product

Caption: Decision tree for optimizing coupling of sterically hindered 2,3-dimethoxy-4-fluorophenylboronic acid.

Figure 2: Catalytic Cycle (Steric Emphasis)

Highlighting the critical Transmetalation step where the 2-OMe group interferes.

Cycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Ar-Cl TransMet Transmetalation (CRITICAL STEP) OxAdd->TransMet Base + RedElim Reductive Elimination (Product Release) TransMet->RedElim Biaryl-Pd-L RedElim->Pd0 Boronic 2,3-OMe-4-F-Ph-B(OH)2 (Steric Bulk) Boronic->TransMet Slow approach due to 2-OMe

Caption: Catalytic cycle highlighting the rate-limiting transmetalation step caused by the ortho-methoxy group.

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation or insufficient transmetalation.Switch to SPhos Pd G2 or increase temperature to 100°C. Ensure strict inert atmosphere.
Protodeboronation (Ar-H formation)Reaction mixture too basic or wet for too long.Use anhydrous conditions with Cs₂CO₃ in DMF/Toluene. Reduce reaction time.
Homocoupling (Ar-Ar dimer)Presence of Oxygen.Degas solvents more rigorously (Freeze-Pump-Thaw).
Starting Material Remains Boronic acid degradation.Add boronic acid in two portions : 0.8 equiv at T=0 and 0.5 equiv at T=2h.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • PubChem Compound Summary. (2023). (4-Fluoro-2,3-dimethoxyphenyl)boronic acid (CAS 2121512-88-5).[1][2][5][6] National Center for Biotechnology Information. Link

Sources

Application

Application Notes &amp; Protocols: A Guide to the Scalable Synthesis and Application of 2,3-Dimethoxy-4-fluorophenylboronic Acid

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the scalable synthesis of 2,3-Dimethoxy-4-fluorophenylboronic acid, a critical building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the scalable synthesis of 2,3-Dimethoxy-4-fluorophenylboronic acid, a critical building block in modern medicinal chemistry. We delve into the strategic considerations for large-scale production, offering a detailed, field-proven protocol based on robust Grignard methodology. Furthermore, we explore its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental to the construction of complex pharmaceutical agents. This guide is designed to bridge the gap between laboratory-scale synthesis and the demands of industrial drug development, ensuring scientific integrity, safety, and reproducibility.

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Drug Discovery

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1] Fluorinated phenylboronic acids, in particular, serve as versatile intermediates for introducing fluorinated aryl moieties into complex molecules.[2] These organoboron compounds are indispensable reagents in carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[3][4]

2,3-Dimethoxy-4-fluorophenylboronic acid has emerged as a key structural motif in several advanced pharmaceutical intermediates. Its specific substitution pattern is crucial in the synthesis of targeted therapies, including third-generation EGFR inhibitors like Osimertinib (AZD9291), where it forms a significant part of the core structure.[5][6] The reliable, scalable, and cost-effective synthesis of this reagent is therefore a critical bottleneck that must be addressed to support preclinical and clinical drug development programs. This guide provides the necessary theoretical grounding and practical protocols to achieve this.

Strategic Considerations for Scalable Synthesis

The transition from a bench-scale procedure to a multi-kilogram, scalable process requires careful consideration of safety, cost, and operational simplicity. For the synthesis of arylboronic acids, two primary routes are typically considered: organolithium-mediated borylation and the Grignard reagent pathway.

  • Organolithium Route: This method involves a lithium-halogen exchange followed by quenching with a borate ester.[7] While often high-yielding in small-scale preparations, the use of pyrophoric and expensive organolithium reagents like n-butyllithium presents significant safety and cost challenges on an industrial scale.[8]

  • Grignard Route: The formation of an aryl magnesium halide (Grignard reagent) followed by reaction with a trialkyl borate is generally the preferred industrial method.[9][10] Magnesium is significantly cheaper and safer to handle than organolithiums, and the reaction conditions are more amenable to large-scale chemical reactors.[8]

Causality for Method Selection: For the scalable synthesis of 2,3-Dimethoxy-4-fluorophenylboronic acid, the Grignard pathway offers the most balanced profile of cost-effectiveness, operational safety, and scalability. The protocol detailed herein is based on this robust and industrially validated approach.

G cluster_0 Scalable Synthesis Workflow A Starting Material (1-Bromo-4-fluoro-2,3-dimethoxybenzene) B Grignard Reagent Formation (+ Mg, THF, I2 catalyst) A->B C Organomagnesium Intermediate B->C D Borylation (+ B(O-iPr)3, Low Temp) C->D E Boronate Ester Intermediate D->E F Aqueous Acidic Hydrolysis (+ HCl / H2SO4) E->F G Final Product (2,3-Dimethoxy-4-fluorophenylboronic acid) F->G H Purification (Extraction & Recrystallization) G->H

Caption: General workflow for the scalable synthesis of arylboronic acids via the Grignard pathway.

Detailed Protocol: Scalable Synthesis of 2,3-Dimethoxy-4-fluorophenylboronic Acid

This protocol describes a robust procedure for the multi-gram to kilogram-scale synthesis of the title compound. All operations should be conducted by trained personnel in a controlled environment (e.g., a fume hood) with appropriate personal protective equipment (PPE).

3.1. Materials and Equipment

Reagent/MaterialGradeSupplierNotes
1-Bromo-4-fluoro-2,3-dimethoxybenzene>98%CommercialStarting Material
Magnesium (Mg) TurningsReagentCommercialEnsure fine turnings for good surface area.
Iodine (I₂)CrystalCommercialUsed as a reaction initiator.
Tetrahydrofuran (THF)Anhydrous, >99.9%CommercialCritical for Grignard formation.
Triisopropyl borate (B(O-iPr)₃)>98%CommercialBorylating agent.
Hydrochloric Acid (HCl)2 M AqueousReagentFor hydrolysis/quench.
Ethyl Acetate (EtOAc)ReagentCommercialExtraction solvent.
HexanesReagentCommercialRecrystallization solvent.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialDrying agent.

Equipment:

  • Three-neck, round-bottom flask of appropriate volume, equipped with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel.

  • Inert gas (Argon or Nitrogen) supply.

  • Heating mantle and a cooling bath (ice-water or dry ice/acetone).

  • Standard laboratory glassware for workup and purification.

3.2. Step-by-Step Procedure

Part A: Grignard Reagent Formation

  • Preparation: Flame-dry the reaction flask assembly under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Charging the Reactor: Charge the flask with magnesium turnings (1.1 equivalents) and a single crystal of iodine.

  • Solvent Addition: Add enough anhydrous THF to cover the magnesium turnings.

  • Initiation: Gently heat the mixture to reflux. Prepare a solution of 1-bromo-4-fluoro-2,3-dimethoxybenzene (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (approx. 5-10%) of the aryl bromide solution to the refluxing magnesium suspension. The disappearance of the iodine color and gentle bubbling indicates reaction initiation.

  • Grignard Formation: Once initiated, remove the heating mantle. Add the remaining aryl bromide solution dropwise at a rate sufficient to maintain a gentle reflux. The exotherm of the reaction should sustain the temperature.

  • Completion: After the addition is complete, stir the resulting dark grey-brown mixture for an additional 1-2 hours at room temperature to ensure complete conversion.

Part B: Borylation and Product Isolation

  • Borylation Setup: In a separate flame-dried flask, prepare a solution of triisopropyl borate (1.2 equivalents) in anhydrous THF. Cool this solution to between -25 °C and 0 °C using a cooling bath.[8][11] This low temperature is crucial to prevent double addition to the borate ester.

  • Addition: Transfer the freshly prepared Grignard reagent from the first flask to the cooled triisopropyl borate solution via a cannula or pressure transfer at a rate that maintains the internal temperature below 0 °C.

  • Warm-up: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Hydrolysis (Quench): Carefully pour the reaction mixture into a beaker containing 2 M HCl solution (chilled in an ice bath) with vigorous stirring. Adjust the pH to 1-2 to ensure complete hydrolysis of the boronate ester.[8][12]

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.[12]

  • Washing and Drying: Combine all organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Recrystallize the crude solid from a hot ethyl acetate/hexanes solvent system.[12] Filter the resulting crystals and dry under vacuum to afford 2,3-Dimethoxy-4-fluorophenylboronic acid as a white to off-white crystalline solid.

Application Protocol: Suzuki-Miyaura Cross-Coupling

2,3-Dimethoxy-4-fluorophenylboronic acid is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[3][13]

G Suzuki-Miyaura Catalytic Cycle cluster_steps cluster_reagents Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_RX R-Pd(II)Ln-X Transmet Transmetalation ArBOH2 Ar-B(OH)2 (Boronic Acid) + Base PdII_RX->ArBOH2 PdII_RAr R-Pd(II)Ln-Ar RedElim Reductive Elimination RR R-Ar (Product) PdII_RAr->RR RX R-X (Aryl Halide) RX->Pd0

Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.

4.1. General Procedure

  • Setup: To an oven-dried reaction vessel, add the aryl halide (e.g., bromobenzene derivative, 1.0 eq.), 2,3-Dimethoxy-4-fluorophenylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas. Add a degassed solvent system, such as a mixture of Toluene, Ethanol, and Water (e.g., 4:1:1 ratio).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via column chromatography or recrystallization as required.

ComponentExampleFunction
Aryl Halide/Triflate4-BromoanisoleElectrophile
Boronic Acid2,3-Dimethoxy-4-fluorophenylboronic acidNucleophile Source
Palladium CatalystPd(PPh₃)₄Catalyst
BaseK₂CO₃ or Na₂CO₃Activates boronic acid
Solvent SystemToluene/Ethanol/WaterReaction Medium

Conclusion

2,3-Dimethoxy-4-fluorophenylboronic acid is a high-value building block for the pharmaceutical industry. The successful and scalable synthesis of this reagent is paramount for advancing drug discovery programs that rely on its unique structure. The Grignard-based protocol presented here offers a reliable, cost-effective, and industrially viable pathway for its production. By understanding the underlying chemical principles and adhering to the detailed procedures, researchers and process chemists can confidently produce this key intermediate, thereby accelerating the development of next-generation therapeutics.

References

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • Li, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • Google Patents. (n.d.). CN112299967B - Preparation method of 3-methoxy-4-fluorobenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research. Retrieved from [Link]

  • Georganics. (2024). Phenylboronic acid – preparation and application. Retrieved from [Link]

  • ResearchGate. (2022). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7719-7722. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

  • JACS Au. (2021). Recent Advances in the Construction of Fluorinated Organoboron Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]

  • ResearchGate. (2025). Synthetic Strategies in the Preparation of Osimertinib. Retrieved from [Link]

  • Drug Target Review. (2026). Boron compounds offer new method for improving existing drugs. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • In-Silico Pharmacology. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • Google Patents. (n.d.). EP1046640A2 - Process for preparing substituted phenyl boronic acids.
  • Ingenta Connect. (n.d.). Improvement on Synthesis of Different Alkyl-Phenylboronic Acid. Retrieved from [Link]

  • Boron Molecular. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-Dimethoxyphenylboronic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]

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Method

Application Note: Mechanistic Insights and Optimized Protocols for Suzuki-Miyaura Coupling of 2,3-Dimethoxy-4-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds In contemporary medicinal chemistry, the incorporation of fluorine into drug candidat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds

In contemporary medicinal chemistry, the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1] The 2,3-dimethoxy-4-fluorophenyl moiety is a particularly valuable building block, combining the electronic effects of a fluoro group with the steric and electronic influence of two methoxy substituents. These features are sought after in the design of novel therapeutics across various fields, including oncology and neurology.[1][2]

The most powerful and versatile method for synthesizing the biaryl structures that often form the core of these complex molecules is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4] This application note provides a detailed examination of the reaction mechanism when using 2,3-Dimethoxy-4-fluorophenylboronic acid, offers field-proven protocols for its successful implementation, and explains the causality behind critical experimental choices to empower researchers in drug discovery and process development.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura reaction is a complex process centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding each phase of this cycle is paramount for troubleshooting and optimizing reaction outcomes. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[6]

Step 1: Oxidative Addition

The catalytic cycle is initiated by a coordinatively unsaturated 14- or 16-electron Pd(0) complex.[5] This active catalyst inserts itself into the carbon-halide bond of the coupling partner (typically an aryl or vinyl bromide, iodide, or triflate). This is the rate-determining step of the cycle.[6] The process oxidizes the palladium from Pd(0) to Pd(II), forming a square-planar organopalladium(II) complex.[6]

  • Expert Insight: The choice of the halide is critical. Reactivity follows the trend: I > OTf > Br >> Cl.[6][7] While aryl chlorides are economically attractive, they often require more specialized, highly active catalyst systems with electron-rich, bulky phosphine or N-heterocyclic carbene (NHC) ligands to facilitate this challenging oxidative addition step.[3][8]

Step 2: Transmetalation

This is the defining step of the Suzuki coupling, where the organic moiety from the boronic acid is transferred to the palladium(II) center.[3] This process is not spontaneous; it requires the activation of the boronic acid by a base.[8][9]

  • The Critical Role of the Base: The base reacts with the 2,3-dimethoxy-4-fluorophenylboronic acid to form a more nucleophilic "ate" complex (a tetracoordinate boronate).[7][8] This activation enhances the polarization of the carbon-boron bond, making the aryl group's transfer to the electrophilic palladium center favorable.[8] The halide or triflate on the Pd(II) complex is displaced by the 2,3-dimethoxy-4-fluorophenyl group, resulting in a new diorganopalladium(II) intermediate.[3][5]

The mechanism of base-mediated activation can follow two predominant pathways:

  • Path A: Formation of a boronate complex [Ar-B(OH)3]-, which then reacts with the Pd(II) complex.[7]

  • Path B: The base first reacts with the Pd(II)-halide complex to form a Pd(II)-alkoxide or -hydroxide, which then undergoes reaction with the neutral boronic acid.[7]

Recent studies suggest that the transmetalation proceeds via an intermediate with a Pd-O-B linkage.[10]

Step 3: Reductive Elimination

In the final step, the two organic groups on the palladium(II) complex—the one from the aryl halide and the 2,3-dimethoxy-4-fluorophenyl group—couple to form the desired biaryl product.[5][6] This step requires the two groups to be in a cis orientation on the palladium center.[5][7] The formation of the new carbon-carbon bond is accompanied by the reduction of the palladium from Pd(II) back to Pd(0), thus regenerating the active catalyst which can then re-enter the cycle.[6]

  • Expert Insight: The choice of ligand significantly influences this step. Bulky ligands can promote reductive elimination by increasing steric strain on the Pd(II) complex, facilitating the collapse to the product and the smaller Pd(0) species.[3]

Below is a diagram illustrating the complete catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Ar¹-X (Aryl Halide) ArX->OxAdd PdII_complex Ar¹-Pd(II)L₂-X OxAdd->PdII_complex Pd(0) → Pd(II) Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid Ar²-B(OH)₂ (2,3-MeO-4-F-PhB(OH)₂) BoronicAcid->Transmetalation Base Base (e.g., CO₃²⁻) Base->Transmetalation DiorganoPdII Ar¹-Pd(II)L₂-Ar² Transmetalation->DiorganoPdII Ar² transfer RedElim Reductive Elimination DiorganoPdII->RedElim cis-isomerization RedElim->Pd0 Pd(II) → Pd(0) Catalyst Regenerated Product Ar¹-Ar² (Product) RedElim->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 2,3-Dimethoxy-4-fluorophenylboronic acid with 4-Bromoanisole

This protocol provides a robust and validated method for a typical Suzuki-Miyaura coupling.

Reagent and Materials Table
ReagentFormulaMW ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-BromoanisoleC₇H₇BrO187.031.01.0187 mg
2,3-Dimethoxy-4-fluorophenylboronic acidC₈H₁₀BFO₄200.001.21.2240 mg
Pd(PPh₃)₄ (Tetrakis)C₇₂H₆₀P₄Pd1155.560.030.0334.7 mg
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.52.5345.5 mg
TolueneC₇H₈92.14--8 mL
EthanolC₂H₆O46.07--2 mL
Experimental Workflow

Caption: Step-by-step experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology
  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol), 2,3-dimethoxy-4-fluorophenylboronic acid (240 mg, 1.2 mmol), Pd(PPh₃)₄ (34.7 mg, 0.03 mmol), and potassium carbonate (345.5 mg, 2.5 mmol).

    • Causality: Using a flame-dried flask under an inert atmosphere prevents the deactivation of the palladium catalyst by oxygen. A slight excess of the boronic acid is used to drive the reaction to completion and account for potential homocoupling or protodeboronation side reactions.

  • Solvent Addition: Add toluene (8 mL) and ethanol (2 mL) to the flask via syringe.

    • Causality: A solvent mixture is often optimal. Toluene is an excellent solvent for the organic reagents, while the more polar ethanol aids in dissolving the inorganic base, creating a biphasic system where the reaction can efficiently occur at the interface.

  • Degassing: Seal the flask and degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.

    • Causality: This is a critical step. Dissolved oxygen can oxidize the active Pd(0) catalyst to inactive palladium species and can also promote undesirable side reactions.

  • Reaction Execution: Place the flask in a preheated oil bath at 85 °C and stir vigorously.

    • Causality: Heating provides the necessary activation energy for the reaction, particularly the rate-limiting oxidative addition step. Vigorous stirring is essential to ensure efficient mixing in the heterogeneous mixture.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 6-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Add deionized water (15 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Causality: The water quench dissolves the inorganic salts. Ethyl acetate is a suitable solvent for extracting the desired biaryl product.

  • Drying and Concentration: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Causality: The brine wash removes residual water from the organic phase. Anhydrous sodium sulfate is a neutral drying agent that removes the final traces of water before solvent removal.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure biaryl product.

Optimization: The Impact of Base Selection

The choice of base is one of the most critical parameters in optimizing a Suzuki-Miyaura coupling.[9] Different bases offer varying strengths and solubility, which can dramatically affect reaction yield and time.[9][11]

BaseTypical Solvent SystemRelative StrengthTypical Yield (%)Comments
Na₂CO₃ Toluene/Ethanol/H₂OModerate90-98Often the best starting point; cost-effective and highly effective in aqueous systems.[11]
K₂CO₃ Toluene/Ethanol/H₂OModerate85-95Similar to Na₂CO₃, good general-purpose base.
K₃PO₄ Toluene, DioxaneStrong80-95A stronger, non-nucleophilic base. Often effective for less reactive substrates like aryl chlorides.
Cs₂CO₃ Dioxane, TolueneStrong85-99Highly effective due to its high solubility in organic solvents, but more expensive.
KF THF, TolueneMildVariableUseful for substrates with base-sensitive functional groups (e.g., esters).[8]

Data compiled from multiple sources for illustrative purposes.[9]

Conclusion

The Suzuki-Miyaura cross-coupling of 2,3-dimethoxy-4-fluorophenylboronic acid is a cornerstone reaction for the synthesis of complex, fluorinated biaryl compounds vital to modern drug discovery. A thorough understanding of the Pd(0)/Pd(II) catalytic cycle, particularly the base-mediated transmetalation step, is essential for rational protocol design. By carefully selecting the catalyst, ligands, base, and solvent, and by adhering to rigorous anaerobic techniques, researchers can reliably and efficiently access these valuable molecular scaffolds. The provided protocol serves as a validated starting point, which can be further optimized based on the specific coupling partners and desired scale.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Semantic Scholar. (2017). Suzuki-Miyaura CC Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ResearchGate. (2018). Effect of different bases on the Suzuki-Miyaura coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • ChemRxiv. (2019). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • National Center for Biotechnology Information. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

  • ResearchGate. (2017). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • AIMS Press. (2024). Fluorine in drug discovery: Role, design and case studies. [Link]

  • MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • National Center for Biotechnology Information. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. [Link]

  • PubMed. (2020). Design and discovery of boronic acid drugs. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 2,3-Dimethoxy-4-fluorophenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Welcome to the technical support center for optimizing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenging substrates like 2,3-Dimethoxy-4-fluorophenylboronic acid. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, with a specific focus on challenging substrates like 2,3-Dimethoxy-4-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance reaction efficiency, troubleshoot common issues, and deepen their understanding of catalyst performance. The methodologies and principles discussed herein are grounded in established organometallic chemistry and validated through extensive application in the field.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding catalyst loading and reaction setup.

Q1: What is a typical starting catalyst loading (mol%) for a Suzuki-Miyaura reaction with a functionalized arylboronic acid?

A1: For initial screening with a new substrate like 2,3-Dimethoxy-4-fluorophenylboronic acid, a palladium catalyst loading in the range of 1-2 mol% is a conventional starting point. For highly active pre-catalysts, such as certain Buchwald-type systems, you might start as low as 0.1-0.5 mol%. It is crucial to remember that the "optimal" loading is substrate-dependent; electron-rich boronic acids can sometimes require different conditions than electron-poor ones.

Q2: I'm not seeing any product formation. Is increasing the catalyst loading always the best first step?

A2: Not necessarily. While insufficient catalyst is a possible cause, zero conversion often points to a more fundamental issue. Before increasing the catalyst load, verify the following:

  • Catalyst Activity: Ensure your palladium source, especially Pd(0) catalysts like Pd(PPh₃)₄, has not degraded due to age or improper storage. Consider using a fresh batch or a more robust Pd(II) pre-catalyst that generates the active Pd(0) species in situ.[1][2]

  • Reaction Atmosphere: The catalytic cycle involves sensitive Pd(0) species, which can be oxidized and deactivated by atmospheric oxygen.[1] Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon).[3]

  • Base Activation: The transmetalation step of the Suzuki reaction requires a base to activate the boronic acid.[4][5] Confirm that your chosen base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is anhydrous, finely powdered for maximum surface area, and present in sufficient stoichiometric excess (typically 2-3 equivalents).

Q3: My reaction is working, but the yield is low (<50%). Should I increase the catalyst loading now?

A3: This is a scenario where incrementally increasing the catalyst loading is a valid strategy.[1] Try increasing the load from 1 mol% to 2 mol%, and then to 3-5 mol% if necessary. However, if you see no significant improvement, the issue may lie elsewhere. Low yields despite the presence of active catalyst can be caused by:

  • Protodeboronation: The boronic acid can be cleaved by trace water or acidic protons in the reaction mixture, especially at elevated temperatures, leading to a non-productive pathway.[6] Using a more stable boronic ester (e.g., a pinacol ester) can mitigate this issue.[7]

  • Homocoupling: Your boronic acid can couple with itself to form a biaryl byproduct, consuming the starting material.[3] This is often exacerbated by the presence of oxygen or suboptimal catalyst/ligand ratios.

Q4: I dramatically increased my catalyst loading to 10 mol%, but my yield went down and I see a black precipitate. What happened?

A4: You have likely observed the formation of "palladium black."[8] This occurs when the concentration of the Pd(0) catalyst becomes too high, leading to its aggregation and precipitation out of solution as inactive metallic palladium. This process removes the catalyst from the catalytic cycle, reducing the reaction rate and overall yield. This is a classic example of why "more is not always better" with catalyst loading. The goal is to maintain a high concentration of soluble, catalytically active mononuclear palladium species.

In-Depth Troubleshooting Guide

When simple adjustments fail, a more systematic approach is required. This section guides you through a logical troubleshooting workflow.

Workflow for Diagnosing and Solving Low-Yield Reactions

G start Low Yield or Incomplete Conversion check_reagents 1. Verify Reagent Quality & Stoichiometry - Fresh Catalyst & Ligand? - Dry, Anhydrous Base? - Pure Boronic Acid? start->check_reagents check_conditions 2. Assess Reaction Conditions - Fully Inert Atmosphere? - Properly Degassed Solvent? - Correct Temperature? check_reagents->check_conditions Reagents OK screen_catalyst 3. Optimize Catalyst System - Screen Different Ligands? - Try a Different Pd Pre-catalyst? check_conditions->screen_catalyst Conditions OK adjust_loading 4. Methodically Adjust Catalyst Loading - Increase incrementally (e.g., 1% -> 2% -> 4%)? - Decrease if Pd black is observed? screen_catalyst->adjust_loading System Chosen solution Problem Solved: High Yield Achieved adjust_loading->solution

Caption: A systematic workflow for troubleshooting low-yield Suzuki reactions.

Issue 1: Incomplete Conversion with No Obvious Side Products
  • Causality: The catalytic cycle may be stalling. The rate-limiting step in many Suzuki couplings is transmetalation.[9] For an electron-rich and potentially hindered substrate like 2,3-Dimethoxy-4-fluorophenylboronic acid, the choice of ligand is critical to facilitate this step. The ligand's steric bulk and electronic properties directly influence the catalyst's activity.[10]

  • Solution Path:

    • Ligand Screening: If you are using a standard ligand like PPh₃, switch to a more electron-rich and bulky phosphine ligand. Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) are excellent choices for accelerating the reaction and improving yields with challenging substrates.[1][4][10]

    • Pre-catalyst Choice: Instead of generating the catalyst in situ from Pd(OAc)₂ and a ligand, consider using a pre-formed pre-catalyst (e.g., a Buchwald G3 or G4 pre-catalyst). These are often more stable and provide a more consistent concentration of the active Pd(0) species.[1]

    • Temperature & Time: Ensure the reaction temperature is adequate. While some systems work at room temperature, many require heating to 80-110 °C to achieve reasonable rates.[11][12] If conversion is slow, extend the reaction time and monitor by TLC or LC-MS.

Issue 2: Formation of Palladium Black at Moderate Catalyst Loading (2-5 mol%)
  • Causality: The chosen ligand may not be effectively stabilizing the mononuclear Pd(0) species, leading to aggregation. The Pd:Ligand ratio is crucial. An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to forming nanoparticles or palladium black.[13] Conversely, a large excess of ligand can sometimes inhibit catalysis by stabilizing unreactive complexes.[2]

  • Solution Path:

    • Adjust Pd:Ligand Ratio: For monodentate phosphine ligands (like PPh₃, SPhos, P(t-Bu)₃), a Pd:Ligand ratio of 1:2 to 1:4 is common.[1] Ensure you are using at least two equivalents of ligand for every equivalent of palladium.

    • Use Chelating Ligands: Bidentate (chelating) ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) can offer greater stability to the palladium center, preventing aggregation.

    • Lower the Temperature: High temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature for a longer period.

Issue 3: Significant Homocoupling of the Boronic Acid
  • Causality: Homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is often an oxygen-mediated process. Even small leaks in an inert atmosphere setup can introduce enough oxygen to promote this side reaction.[3] It can also occur if the transmetalation step is slow relative to other competing pathways.

  • Solution Path:

    • Improve Inert Technique: Re-evaluate your degassing procedure (freeze-pump-thaw cycles are more effective than simple sparging for high-boiling solvents like dioxane or toluene). Ensure all glassware is oven-dried and cooled under an inert atmosphere.

    • Optimize Base: A very strong base can sometimes promote homocoupling. Consider switching from a hydroxide base to a carbonate (K₂CO₃) or phosphate (K₃PO₄), which are commonly employed and often provide a better balance of reactivity.[10]

    • Change Solvent System: The choice of solvent can influence the rates of the desired and undesired reactions. Common solvent systems include Toluene/H₂O, Dioxane/H₂O, or THF/H₂O.[3] Screening different solvent mixtures can sometimes suppress homocoupling.

Quantitative Analysis & Experimental Protocols

Understanding Catalyst Performance Metrics

To objectively compare different catalyst systems, it's essential to calculate the Turnover Number (TON) and Turnover Frequency (TOF).

  • Turnover Number (TON): The total number of moles of product formed per mole of catalyst used. It measures the catalyst's lifetime or stability.[14]

    • Formula: TON = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF): The number of turnovers per unit of time (usually hours⁻¹ or s⁻¹). It measures the catalyst's intrinsic activity or speed.[14][15]

    • Formula: TOF = TON / time

A good catalyst system exhibits both a high TON (it's robust and can facilitate many transformations before dying) and a high TOF (it works quickly).[16]

Table 1: Catalyst System Comparison for Aryl-Aryl Coupling
Catalyst SystemTypical Loading (mol%)AdvantagesConsiderations for 2,3-Dimethoxy-4-fluorophenylboronic acid
Pd(PPh₃)₄1 - 5%Commercially available, well-understood.May be sluggish; PPh₃ is not ideal for electron-rich or hindered substrates.[17]
Pd(OAc)₂ + SPhos0.1 - 2%Highly active for hindered and electron-rich systems.[10]Requires careful handling of air-sensitive ligand; optimal Pd:Ligand ratio (1:2.2) is critical.
Pd₂(dba)₃ + P(t-Bu)₃0.5 - 3%Excellent for activating aryl chlorides and other challenging partners.[4]P(t-Bu)₃ is pyrophoric and must be handled with extreme care.
[Pd(dppf)Cl₂]1 - 3%Robust, air-stable pre-catalyst; dppf ligand offers good stability.[18]May not be as active as monodentate bulky phosphine systems for this specific substrate.
Experimental Protocol: Catalyst Loading Optimization Screen

This protocol provides a framework for systematically determining the optimal catalyst loading for your specific reaction.

Objective: To identify the minimum catalyst loading required to achieve >95% conversion within a reasonable timeframe (e.g., 4 hours) for the coupling of 2,3-Dimethoxy-4-fluorophenylboronic acid with a model aryl bromide.

Materials:

  • Aryl Bromide (e.g., 4-bromoanisole) (1.0 mmol)

  • 2,3-Dimethoxy-4-fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium Pre-catalyst (e.g., SPhos-G3 Precatalyst)

  • Base (e.g., K₃PO₄, finely powdered and dried) (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane/H₂O, 4:1 v/v), degassed

  • Internal Standard (e.g., dodecane) for GC/LC analysis

  • Reaction vials with stir bars

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the Palladium Pre-catalyst in degassed dioxane to ensure accurate dispensing of small quantities.

  • Reaction Setup: In parallel, set up four oven-dried reaction vials labeled A, B, C, and D.

  • To each vial, add the Aryl Bromide (1.0 mmol), 2,3-Dimethoxy-4-fluorophenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and a stir bar.

  • Add the internal standard to each vial.

  • Catalyst Addition:

    • Vial A (2.0 mol%): Add the corresponding volume of the catalyst stock solution.

    • Vial B (1.0 mol%): Add half the volume used for Vial A.

    • Vial C (0.5 mol%): Add one-quarter of the volume used for Vial A.

    • Vial D (0.1 mol%): Add one-twentieth of the volume used for Vial A.

  • Solvent Addition: Add the degassed Dioxane/H₂O solvent mixture to each vial to reach the desired final concentration (e.g., 0.2 M).

  • Reaction Execution: Seal the vials, purge with argon for 5 minutes, and place them in a pre-heated reaction block at 100 °C.

  • Monitoring: At t = 1h, 2h, and 4h, carefully take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by GC or LC-MS to determine the % conversion relative to the internal standard.

  • Analysis: Plot % conversion vs. time for each catalyst loading. The optimal loading is the lowest amount that gives complete conversion in the desired time. Calculate the TON and TOF for the most efficient reaction.

Logical Diagram of Catalyst Loading Effects

G cluster_input Input cluster_outcomes Potential Outcomes loading Catalyst Loading too_low Too Low (<0.1 mol%) - Incomplete Conversion - Low TON/TOF loading->too_low Insufficient Catalytic Cycles optimal Optimal (0.5-2 mol%) - High Conversion (>95%) - High TON/TOF - Minimal Side Products loading->optimal Balanced Activity & Stability too_high Too High (>5 mol%) - Catalyst Aggregation (Pd Black) - Increased Side Reactions - Decreased Yield loading->too_high Saturation & Decomposition

Caption: Relationship between catalyst loading and reaction outcomes.

References
  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
  • PMC. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling.
  • RSC Publishing. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. DOI:10.1039/C6RE00153J.
  • RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H.
  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • PMC. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics.
  • ACS Publications. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis.
  • MDPI. (n.d.). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry.
  • Reddit. (2022). Formation of palladium black during Suzuki coupling. r/Chempros.
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry.
  • Wikipedia. (n.d.). Suzuki reaction.
  • mediaTUM. (n.d.). C‐C Coupling Reactions Catalyzed by Supported Palladium in Liquid Phase.
  • ResearchGate. (2017). Hello, How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? Thank you!.
  • ResearchGate. (2025). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
  • ACS Publications. (n.d.). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics.
  • ACS Publications. (n.d.). Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • (n.d.). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction.
  • YouTube. (2025). How To Calculate Turnover Frequency In Catalysis?. Chemistry For Everyone.
  • MDPI. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4.
  • (2023).
  • (2017).
  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.
  • ChemRxiv. (n.d.). Turnover and Catalytic cycle frequency Determination based on Molar mass-dependent Model equations.

Sources

Optimization

Technical Support Center: Solubilization Protocols for 2,3-Dimethoxy-4-fluorophenylboronic Acid

Executive Summary & Mechanistic Insight[1][2][3] You are encountering solubility issues with 2,3-Dimethoxy-4-fluorophenylboronic acid (CAS: N/A for specific isomer, generic fluoroboronic acid behavior applies). This is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2][3]

You are encountering solubility issues with 2,3-Dimethoxy-4-fluorophenylboronic acid (CAS: N/A for specific isomer, generic fluoroboronic acid behavior applies). This is a common bottleneck in medicinal chemistry and high-throughput screening.

The core issue is rarely "impurity" but rather a kinetic and thermodynamic equilibrium unique to boronic acids.

The "Hidden" Chemistry: The Boroxine Cycle

Boronic acids are not static molecules.[1] In solid state (and non-polar solvents), they spontaneously dehydrate to form cyclic trimers called boroxines (anhydrides).[1]

  • The Trap: The 2,3-dimethoxy substitution pattern places a methoxy group at the ortho position (C2). This creates significant steric bulk around the boron center.

  • The Consequence: While the boroxine form is thermodynamically stable, the steric hindrance kinetically slows down the hydrolysis required to revert it back to the soluble monomeric acid species. You are likely trying to dissolve the boroxine, not the acid.

Visualizing the Problem

The following diagram illustrates the equilibrium you must manipulate to achieve solubility.

BoroxineEquilibrium cluster_0 Critical Solubility Barrier Boroxine Boroxine (Trimer) (Insoluble / Hydrophobic) Stable in Solid State Transition Hydrolysis (Requires H2O + Heat/Base) Boroxine->Transition + 3 H2O (Slow due to 2-OMe steric bulk) Monomer Boronic Acid (Monomer) (Soluble in Polar Organic) Transition->Monomer Equilibrium Shift Monomer->Boroxine - 3 H2O (Vacuum/Storage) Boronate Boronate Anion (Water Soluble) pH > pKa (~8.5) Monomer->Boronate + Base (OH-) Boronate->Monomer + Acid (H+)

Troubleshooting Scenarios

Scenario A: Precipitates forming during Suzuki-Miyaura Coupling

User Issue: "I dissolved the reagent in THF, but upon adding the aqueous base (K2CO3), a white solid crashed out."

Root Cause:

  • Salting Out: The high ionic strength of the aqueous base lowers the solubility of the organic substrate (Salting out effect).

  • Boroxine Formation: If the reaction mixture is heated before the base is fully integrated, the boronic acid may dehydrate back to the boroxine, which precipitates.

Solution Protocol:

  • Solvent Switch: Move from pure THF to a Dioxane/Water (4:1) or DMF/Water (9:1) system. Dioxane has a higher boiling point and better solubilizes the boroxine intermediate.

  • Pre-Activation: Dissolve the boronic acid in the organic solvent first. Add the base solution. Stir vigorously at room temperature for 10 minutes before adding the catalyst or heating. This promotes the formation of the boronate anion (Ar-B(OH)3⁻), which is the active transmetallation species and is highly water-soluble.

  • Base Selection: If K2CO3 fails, switch to Cs2CO3 (Cesium Carbonate). The larger Cesium cation improves solubility in organic solvents compared to Potassium.

Scenario B: Compound crashes out in Biological Assays (PBS/Media)

User Issue: "I prepared a 10mM stock in DMSO. When I diluted into cell media (pH 7.4), it precipitated immediately."

Root Cause:

  • pKa Mismatch: The pKa of 2,3-dimethoxy-4-fluorophenylboronic acid is estimated to be ~8.5-9.0. At pH 7.4 (physiological), the molecule exists primarily as the neutral, lipophilic acid (or re-forms the boroxine), which has poor aqueous solubility.

  • Fluorine Effect: While the 4-Fluorine withdraws electrons (lowering pKa slightly), the 2,3-dimethoxy groups are electron donors by resonance, potentially raising the pKa, keeping it protonated (neutral) at pH 7.4.

Solution Protocol:

  • Do NOT just add DMSO: Increasing DMSO >1% is toxic to cells.

  • The "Sugar Trick": Use a diol-complexation strategy (see Protocol 2 below). By adding a sugar like Fructose or Sorbitol, you form a boronate ester that is significantly more soluble at neutral pH.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution (Organic)

Use this for chemical synthesis applications.

  • Weighing: Weigh the desired amount of 2,3-Dimethoxy-4-fluorophenylboronic acid.

  • Solvent Choice: Use MeOH (Methanol) or DMSO . Avoid pure DCM or Hexanes.

  • Sonicate: Sonicate for 5–10 minutes.

    • Critical Step: If the solution remains cloudy, it is likely the boroxine form. Add 1% v/v of water to the methanol and heat gently (40°C) for 5 minutes. The water drives the equilibrium from Boroxine -> Boronic Acid.[2]

  • Storage: Store at -20°C. If precipitate forms upon thawing, it has dehydrated. Repeat the sonication/warm water step.

Protocol 2: The "Sugar Trick" for Aqueous Solubility

Use this for biological assays (Cell culture/Enzyme inhibition).

Principle: Boronic acids form reversible covalent esters with 1,2-diols (like sugars). This complex is more hydrophilic and prevents boroxine aggregation.

Reagents:

  • Target Boronic Acid[1]

  • D-Fructose or D-Sorbitol (biologically inert sugars)

  • PBS (Phosphate Buffered Saline)

Steps:

  • Prepare a 100 mM stock of the boronic acid in 100% DMSO .

  • Prepare a 1 M stock of D-Fructose in PBS (filter sterilized).

  • Complexation Step: In a separate tube, mix the Boronic Acid DMSO stock with the Fructose solution at a 1:10 molar ratio (Boronic Acid : Sugar).

    • Example: 10 µL of Boronic Acid (100 mM) + 10 µL of Fructose (1 M) + 80 µL PBS.

    • Result: This creates a pre-complexed stock where the boron is "capped" by the sugar.

  • Final Dilution: Dilute this mixture into your cell culture media. The complex remains soluble, and the equilibrium allows the free boronic acid to interact with the biological target (assuming the target has higher affinity, e.g., Serine proteases or covalent binding sites).

Decision Matrix

Use this workflow to determine the correct solubilization strategy for your specific application.

SolubilityDecision Start Start: 2,3-Dimethoxy-4-F-PBA Solubility Issue AppType What is the Application? Start->AppType ChemSyn Chemical Synthesis (Suzuki, Heck, etc.) AppType->ChemSyn BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay SolventCheck Solvent System? ChemSyn->SolventCheck pHCheck pH Constraint? BioAssay->pHCheck NonPolar Non-Polar (Tol/Hex) NOT RECOMMENDED SolventCheck->NonPolar Polar Polar Aprotic (DMF, DMSO, Dioxane) SolventCheck->Polar Action1 Add 5-10% Water + Heat (50°C) To hydrolyze Boroxine Polar->Action1 Neutral Neutral (pH 7.4) Compound is Neutral/Insoluble pHCheck->Neutral HighpH High pH (>9.5) Compound is Anionic/Soluble pHCheck->HighpH Action2 Use 'Sugar Trick' (1:10 Fructose Complexation) Neutral->Action2

Frequently Asked Questions (FAQs)

Q: My NMR shows a messy baseline in the aromatic region. Is the compound impure? A: Not necessarily. Boronic acids often exist as a mixture of monomer, dimer, and trimer (boroxine) in deuterated solvents like CDCl3. This broadens the peaks.

  • Validation: Run the NMR in d6-DMSO with 1 drop of D2O . The D2O hydrolyzes the anhydrides, collapsing the mixture into a single, clean monomeric species.

Q: Can I heat the solution to dissolve the precipitate? A: Yes, but be careful. Heating in the absence of water (dry heat) promotes dehydration to the insoluble boroxine. You must heat in the presence of a nucleophile (water, alcohol, or base) to drive solubility.

Q: Why does the 2,3-dimethoxy pattern make it harder to dissolve than 4-fluorophenylboronic acid? A: The methoxy group at position 2 is ortho to the boronic acid. This creates a "steric fence." While the boroxine forms easily (thermodynamic sink), the water molecules needed to break the boroxine ring have a harder time accessing the boron center due to the physical bulk of the methoxy group. This makes the rate of dissolution slower, requiring more mechanical energy (sonication) or thermal energy.

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3] (The definitive text on boronic acid physical properties and equilibria).

  • IUPAC. (2025).[4] Solubility of Boronic Acids and Esters. (Validated general solubility data for arylboronic acids).

  • Bull, S. D., et al. (2013). "Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly." Accounts of Chemical Research. (Source for the "Sugar Trick" / Diol complexation mechanism).

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. (Source for base/solvent selection in coupling reactions).

  • PubChem. (2025).[4] 4-Fluorophenylboronic acid Compound Summary. (Used for comparative pKa and physicochemical property baselines).

Sources

Troubleshooting

Technical Support Center: 2,3-Dimethoxy-4-fluorophenylboronic Acid

Senior Application Scientist Desk Subject: Troubleshooting & Optimization Guide for CAS 214262-97-2 Product Dashboard: The "Ortho-Effect" Profile Compound: 2,3-Dimethoxy-4-fluorophenylboronic acid CAS: 214262-97-2 Core C...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk Subject: Troubleshooting & Optimization Guide for CAS 214262-97-2

Product Dashboard: The "Ortho-Effect" Profile

Compound: 2,3-Dimethoxy-4-fluorophenylboronic acid CAS: 214262-97-2 Core Challenge: This reagent exhibits a specific reactivity profile driven by the 2-methoxy substituent . This "ortho-effect" creates two simultaneous challenges: steric hindrance during transmetallation and increased susceptibility to protodeboronation (C-B bond cleavage).

ParameterSpecification / Behavior
Appearance White to off-white powder.[1] May appear "clumpy" due to hygroscopicity.
Solubility Soluble in DMSO, MeOH, DMF. Sparingly soluble in non-polar solvents unless heated.
Stability Moderate. Prone to dehydration (boroxine formation) and hydrolytic cleavage (protodeboronation).
Key Impurity Boroxine (Anhydride). Often misidentified as a chemical impurity in NMR.
Troubleshooting: Critical Scenarios (Q&A)
Scenario A: Analytical Confusion (NMR)

User Question: "I just ran a 1H NMR in CDCl3. The spectrum shows broad peaks and what looks like a 30% impurity with a slightly different shift. Is the batch degraded?"

Scientist Answer: Likely not. You are observing the Boroxine-Acid Equilibrium .[2][3] Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), especially during storage or vacuum drying. In non-polar solvents like CDCl3, this equilibrium is slow, resulting in two distinct sets of peaks (monomer vs. trimer) or broad, undefined signals due to intermediate exchange rates.

  • Diagnostic Test: Add 1-2 drops of D2O or NaOD to your NMR tube and shake.

    • Mechanism:[4][5][6] Water shifts the equilibrium entirely back to the monomeric boronic acid (or boronate species with base).

    • Result: The peaks should sharpen and coalesce into a single clean set of signals.

Scenario B: Low Yield / Unreacted Halide

User Question: "I am trying to couple this with an aryl bromide using Pd(PPh3)4 and Na2CO3. Conversion is stuck at <40%, and I see unreacted halide."

Scientist Answer: The 2-methoxy group creates significant steric hindrance around the boron center. Standard catalysts like Pd(PPh3)4 often fail because the transmetallation step (where the boron group transfers to the palladium) is sterically blocked.

  • Solution: Switch to Buchwald Ligands .

    • Recommendation: Use SPhos or XPhos precatalysts (e.g., XPhos Pd G4). These electron-rich, bulky biaryl phosphine ligands are specifically designed to facilitate oxidative addition and, crucially, create a geometry that forces the difficult transmetallation to occur.

Scenario C: The "Missing Mass" (Protodeboronation)

User Question: "My starting material is consumed, but I'm getting a byproduct that matches '1,2-dimethoxy-3-fluorobenzene'. The boron fell off."

Scientist Answer: You are experiencing Protodeboronation .[7] The 2-methoxy group (ortho-heteroatom) and the 4-fluoro group (electron-withdrawing) destabilize the C-B bond under basic conditions. The base attacks the boron, forming a boronate "ate" complex, which then undergoes ipso-protonation, cleaving the C-B bond.

  • Immediate Fixes:

    • Lower the Base Strength: Switch from hydroxide/carbonate bases (pK ~10-14) to K3PO4 or KF .

    • Reduce Water: Run the reaction under pseudo-anhydrous conditions (e.g., Dioxane/K3PO4 with only minimal water or anhydrous CsF).

    • Temperature Control: Do not exceed 80°C unless necessary.

Visualizing the Chemistry
Diagram 1: The Boroxine Equilibrium (NMR Issue)

This diagram illustrates why your NMR looks "impure" and how water resolves it.

BoroxineEquilibrium cluster_0 NMR Appearance Acid Boronic Acid Monomer (R-B(OH)2) Intermediate Partial Dehydration Acid->Intermediate - H2O (Vacuum/Storage) Acid_NMR Sharp Peaks (Single Species) Acid->Acid_NMR Intermediate->Acid + D2O Boroxine Boroxine (Trimer) (RBO)3 Intermediate->Boroxine - H2O Mix_NMR Broad/Split Peaks (Mixture) Intermediate->Mix_NMR Boroxine->Intermediate + D2O (NMR Prep)

Caption: Reversible dehydration cycle. Adding D2O pushes the equilibrium left, simplifying NMR analysis.

Diagram 2: Reaction Optimization Logic

Decision tree for solving low yields in Suzuki coupling.

ReactionLogic Start Suzuki Coupling Low Yield? Check Analyze Crude Mixture (LCMS/NMR) Start->Check Unreacted Unreacted Aryl Halide (Catalyst Failure) Check->Unreacted Boronic Acid Intact Debor Byproduct Observed: 1,2-dimethoxy-3-fluorobenzene Check->Debor C-B Bond Cleavage Sol_Steric STERIC ISSUE Switch to SPhos-Pd-G4 or XPhos-Pd-G4 Unreacted->Sol_Steric Sol_Base STABILITY ISSUE 1. Use K3PO4 (Weaker Base) 2. Reduce Temp (<80°C) 3. Try Anhydrous (CsF) Debor->Sol_Base

Caption: Troubleshooting logic flow distinguishing between steric failure and protodeboronation.

Validated Experimental Protocols
Protocol A: High-Steric Suzuki Coupling (The "Buchwald" Method)

Use this when standard Pd(PPh3)4 fails due to the 2-methoxy steric hindrance.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 2,3-Dimethoxy-4-fluorophenylboronic acid (1.2 - 1.5 equiv)

    • Catalyst: XPhos Pd G4 (2-3 mol%)

    • Base: K3PO4 (0.5 M aqueous solution, 3.0 equiv)

    • Solvent: THF or 1,4-Dioxane (degassed)

  • Procedure:

    • Charge solid reagents and catalyst into a vial.

    • Seal and purge with Argon/Nitrogen (3 cycles).

    • Add degassed solvent and aqueous base.

    • Heat to 60°C (Start low to prevent deboronation). If conversion is slow after 4h, increase to 80°C.

  • Why this works: The XPhos ligand creates a "pocket" that facilitates the entry of the hindered boronic acid, while K3PO4 is mild enough to minimize C-B bond cleavage.

Protocol B: The "Rescue" Method (Pinacol Esterification)

If the boronic acid degrades too fast, convert it to the more stable Pinacol Ester.

  • Mix: Boronic acid (1 equiv) + Pinacol (1.1 equiv) + MgSO4 (anhydrous, 2 equiv) in CH2Cl2.

  • Stir: Room temperature for 2-4 hours.

  • Filter & Concentrate: Filter off MgSO4 and evaporate solvent.

  • Result: The resulting Boronic Ester (Bpin) is significantly more resistant to protodeboronation and can be purified on silica gel before the coupling step.

References
  • Boroxine-Acid Equilibrium & NMR Analysis

    • Mechanism:[4][5][6] "The Boroxine–Boronic Acid Equilibrium."[2][8][9] J. Am. Chem. Soc. (2025).[3][10][11] Explains the kinetics of dehydration and the role of water in NMR sharpening.

    • (Contextual verification via search results)

  • Protodeboronation of Ortho-Substituted Boronic Acids

    • Mechanism:[4][5][6] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited." J. Org. Chem. (2017). Details how ortho-substituents and fluoro groups accelerate base-catalyzed cleavage.

  • Ligand Selection for Hindered Substrates

    • Protocol: "Buchwald Ligands (SPhos/XPhos) for Sterically Hindered Cross-Coupling." Angew. Chem. Int. Ed. (2008).
  • General Stability Data

    • Safety & Handling: PubChem Compound Summary for Fluorophenylboronic acid deriv

Sources

Optimization

Technical Support Center: Characterization of 2,3-Dimethoxy-4-fluorophenylboronic acid

Product: 2,3-Dimethoxy-4-fluorophenylboronic acid CAS: [Specific CAS if applicable, generic class addressed] Support Level: Tier 3 (Senior Application Scientist) Introduction: The "Boronic Acid Paradox" Welcome to the te...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2,3-Dimethoxy-4-fluorophenylboronic acid CAS: [Specific CAS if applicable, generic class addressed] Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Boronic Acid Paradox"

Welcome to the technical support hub for 2,3-Dimethoxy-4-fluorophenylboronic acid . If you are experiencing discrepancies between your NMR, HPLC, and Melting Point data, you are likely encountering the intrinsic dynamic behavior of boronic acids.[1]

This molecule is not a static entity; it exists in a dynamic equilibrium between its free acid form and its cyclic trimer (boroxine).[2] This behavior is exacerbated by the 2,3-dimethoxy substitution pattern , where steric crowding at the ortho position destabilizes the crystal lattice, making the compound highly sensitive to environmental moisture and solvent interactions.[1]

Module 1: NMR Troubleshooting

Issue: "My Proton ( H) NMR spectrum looks 'wet' or has broad/missing peaks."

Diagnosis: The boronic acid moiety (


) is involved in rapid hydrogen bonding exchange with trace water in your deuterated solvent.[2] Additionally, the dehydration to boroxine creates a mixture of species (monomer, dimer, trimer) that may have slightly different chemical shifts, leading to peak broadening.[1]

The 2,3-Dimethoxy Effect: The methoxy group at the 2-position (ortho to boron) can coordinate intramolecularly or create steric twisting, further complicating the chemical environment of the boronic acid protons.[1]

Solution:

  • Do NOT rely on the OH integration. These protons are exchangeable and will rarely integrate to 2.0.

  • The

    
     Shake:  Add 1-2 drops of 
    
    
    
    to your NMR tube. This will:
    • Collapse all OH signals (acid and water) into a single HDO peak.

    • Sharpen the aromatic signals by breaking hydrogen-bond aggregates.[2]

  • Use

    
     NMR:  Since this molecule contains a fluorine atom at the 4-position, 
    
    
    
    NMR is the superior method for purity assessment.
Protocol: qNMR (Quantitative NMR)

This is the Gold Standard for determining the purity of this product.

  • Internal Standard: Choose a stable fluorinated standard (e.g.,

    
    -trifluorotoluene or 4-fluoronitrobenzene) with a distinct shift from your product (approx. -120 to -140 ppm range for Ar-F).[1][2]
    
  • Relaxation Delay (

    
    ):  Fluorine nuclei have long 
    
    
    
    relaxation times (often 5–20 seconds).[2] Set
    
    
    seconds to ensure full magnetization recovery.
  • Acquisition: Acquire without proton decoupling (inverse gated decoupling) to avoid Nuclear Overhauser Effect (NOE) integration errors, or ensure

    
     is sufficiently long (5x 
    
    
    
    ) if decoupling is used.

Module 2: Mass Spectrometry (MS) Anomalies

Issue: "I cannot find the molecular ion or . I see higher mass peaks."

Diagnosis: Boronic acids are notoriously difficult to ionize intact in ESI (Electrospray Ionization).[2]

  • Trimerization: You are likely seeing the Boroxine ion

    
    .[2]
    
  • Solvent Adducts: If you use Methanol (MeOH) as the carrier solvent, boronic acids rapidly esterify to form the dimethyl ester

    
    .[1]
    
  • Protodeboronation: If you see a peak corresponding to

    
    , your compound has lost the boron group (degraded to 2,3-dimethoxy-4-fluorobenzene).[1][2]
    

Solution:

  • Switch Solvent: Use Acetonitrile (MeCN) instead of Methanol.

  • Ionization Mode: Use Negative Mode ESI (

    
     adducts are common).[2]
    
  • Look for the Trimer: Calculate the mass of the boroxine (

    
    ) and scan for that.
    

Module 3: Physical State & Stability

Issue: "The Melting Point is 20°C lower than the Certificate of Analysis."

Diagnosis: Melting point is an unreliable metric for boronic acids.[1][2][3] Upon heating, the compound undergoes thermal dehydration to the boroxine before it melts.[1] You are observing the phase transition of a mixture (Acid + Boroxine + Water), which causes significant melting point depression.[1]

The "Boroxine Cycle" Visualization:

BoroxineCycle Acid Boronic Acid (Monomer) Reagent Active Form Boroxine Boroxine (Cyclic Trimer) Storage Form Acid->Boroxine  Dehydration (Heat/Vacuum/Storage)   Water 3 H₂O Acid->Water Boroxine->Acid  Hydrolysis (Ambient Moisture)  

Caption: The reversible equilibrium between the monomeric boronic acid and its dehydrated boroxine trimer. This cycle distorts melting point and elemental analysis data.

Module 4: Stability & Protodeboronation

Issue: "My yield in Suzuki coupling is low, and I see a defluorinated/deboronated byproduct."

Mechanism: Protodeboronation is the irreversible cleavage of the C-B bond.

  • Risk Factor: The 2,3-dimethoxy substitution creates an electron-rich ring.[1] Electron-rich boronic acids are generally more susceptible to protodeboronation under basic conditions (used in Suzuki coupling) or high temperatures.[2]

  • Pathway: Base-catalyzed attack on the boron forms a boronate anion, which is then protonated at the ipso-carbon, cleaving the C-B bond.[1]

Prevention Strategy:

  • Base Selection: Switch from strong bases (e.g.,

    
    , 
    
    
    
    ) to milder bases like KF or CsF under anhydrous conditions.[1][2]
  • Catalyst Loading: High catalyst loading allows the coupling to proceed faster than the degradation.

  • Slow Addition: Add the boronic acid slowly to the reaction mixture to keep its concentration low relative to the catalyst.

Summary of Characterization Data

TechniqueExpected ObservationReliability for PurityNote

H NMR
Broad OH peaks; aromatic peaks may split.[1][2]Low Use

shake to clarify.

F NMR
Sharp singlet (approx -120 to -140 ppm).High (Gold Standard) Requires long relaxation delay (

).
HPLC Single peak (if fresh); multiple peaks (if degrading).Medium Boroxine may hydrolyze on column; De-boronated product elutes separately.[1][2]
ESI-MS Boroxine mass or MeOH adducts.[1]Low Do not expect

.
Melting Point Broad range, often lower than lit.[1]Very Low Disregard for purity assessment.

References

  • Hall, D. G. (2011).[1] Structure, Properties, and Preparation of Boronic Acid Derivatives.[1][4] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1][2] Wiley-VCH.[1]

  • Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroarylboronic Acids.[2]Journal of the American Chemical Society, 138(29), 9145–9157.[1] (Mechanistic insight into base-catalyzed degradation).

  • Gonzalez, J. A., et al. (2017).[1][2] Quantitative

    
     NMR for Purity Determination of Fluorinated Pharmaceuticals.Analytical Chemistry. (Validation of qNMR protocols). 
    
  • IUPAC. (2025).[1] Solubility and Stability of Boronic Acids. (General reference on boroxine equilibrium).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Suzuki Coupling Efficacy of 2,3-Dimethoxy-4-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Substituted Biaryls in Modern Chemistry The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synt...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Biaryls in Modern Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The strategic selection of the boronic acid coupling partner is paramount, as its electronic and steric properties profoundly influence reaction kinetics, yield, and overall success.

This guide provides an in-depth analysis of the efficacy of 2,3-dimethoxy-4-fluorophenylboronic acid in Suzuki coupling reactions. While direct, head-to-head comparative studies with a broad range of other boronic acids are not extensively documented in the literature, we can infer its reactivity and performance based on the well-established electronic and steric effects of its substituents. This guide will compare its anticipated performance against common, commercially available boronic acids, providing a framework for researchers to effectively integrate this valuable building block into their synthetic strategies.

Understanding the Player: The Unique Substituent Effects of 2,3-Dimethoxy-4-fluorophenylboronic Acid

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is a delicate interplay of its electronic and steric characteristics. The substituents on the phenyl ring dictate the nucleophilicity of the ipso-carbon atom, which is transferred to the palladium center during the crucial transmetalation step.

In the case of 2,3-dimethoxy-4-fluorophenylboronic acid , we have a fascinating combination of competing electronic effects:

  • Fluorine (at C4): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect generally increases the Lewis acidity of the boronic acid, which can facilitate the formation of the boronate species required for transmetalation, potentially leading to faster reaction rates.[2][5]

  • Methoxy Groups (at C2 and C3): The two methoxy groups are electron-donating through resonance (+M) and electron-withdrawing through induction (-I). The resonance effect typically dominates, increasing the electron density of the aromatic ring. This increased electron density can enhance the nucleophilicity of the carbon atom attached to boron, thereby facilitating the transmetalation step. However, the presence of two ortho and meta methoxy groups also introduces significant steric bulk around the boronic acid moiety.

The interplay of these effects suggests that 2,3-dimethoxy-4-fluorophenylboronic acid is an intriguing substrate. The electron-withdrawing fluorine atom may activate the molecule for coupling, while the electron-donating methoxy groups could enhance the nucleophilicity of the transmetalating carbon. The steric hindrance from the ortho-methoxy group is a critical factor to consider and may necessitate the use of specialized, bulky phosphine ligands to achieve high yields.

Comparative Analysis: Performance Expectation vs. Common Boronic Acids

To provide a practical perspective, let's compare the anticipated performance of 2,3-dimethoxy-4-fluorophenylboronic acid with several widely used boronic acids.

Boronic AcidKey Substituent EffectsExpected Reactivity in Suzuki CouplingPotential Challenges
Phenylboronic Acid Unsubstituted (baseline)Moderate and predictable reactivity.[6]Lacks the activating or deactivating influence of substituents.
4-Fluorophenylboronic Acid Strong -I effect from fluorine.Generally high reactivity and good yields due to the activating effect of the electron-withdrawing fluorine.[2]Potential for side reactions if the coupling partner is highly electron-rich.
4-Methoxyphenylboronic Acid Strong +M effect from the methoxy group.High reactivity due to the increased nucleophilicity of the transmetalating carbon.Can be too reactive, leading to undesired side reactions like homocoupling.
2-Methoxyphenylboronic Acid +M effect and significant steric hindrance from the ortho-methoxy group.Reactivity can be attenuated by steric hindrance, often requiring more forcing conditions or specialized ligands.Lower yields compared to its para-isomer due to steric impediment.
2,3-Dimethoxy-4-fluorophenylboronic Acid Combination of -I (F), +M (OMe), and significant steric hindrance.Moderate to good reactivity is expected. The activating effect of the fluorine may be tempered by the steric bulk of the ortho-methoxy group. Optimal conditions will likely require a careful selection of catalyst, ligand, and base.Steric hindrance is the primary challenge, potentially leading to slower reaction rates and lower yields. Careful optimization of the catalytic system is crucial.

Experimental Workflow: A Generalized Protocol for Suzuki-Miyaura Coupling

The following protocol provides a robust starting point for researchers employing 2,3-dimethoxy-4-fluorophenylboronic acid in a Suzuki coupling reaction. Optimization of the catalyst, ligand, base, and solvent is often necessary to achieve the highest yields for a specific substrate combination.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R1-X) Pd0->OxAdd PdII R1-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R2-B(OR)3-) PdII->Transmetal PdII_R1R2 R1-Pd(II)-R2(L_n) Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product Boronate R2-B(OH)2 + Base -> [R2-B(OH)3]- Boronate->Transmetal Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol
  • Reagent Preparation:

    • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), 2,3-dimethoxy-4-fluorophenylboronic acid (1.2-1.5 mmol), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 mmol).

    • Causality: Using a slight excess of the boronic acid can help drive the reaction to completion, especially if there is any competing protodeboronation. The choice of base is critical; stronger bases can accelerate the formation of the active boronate species but may also promote side reactions.[7]

  • Catalyst and Ligand Addition:

    • To the flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 1-5 mol%) and the phosphine ligand (e.g., SPhos, XPhos, or P(t-Bu)₃, 2-10 mol%).

    • Expertise: For sterically hindered substrates like 2,3-dimethoxy-4-fluorophenylboronic acid, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often necessary to facilitate the reductive elimination step and prevent catalyst decomposition.[8]

  • Solvent Addition and Reaction:

    • Add the degassed solvent system (e.g., a mixture of toluene/water, dioxane/water, or DMF/water, typically in a 4:1 to 10:1 ratio).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

    • Trustworthiness: Degassing the solvent is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and hinder the reaction.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

2,3-Dimethoxy-4-fluorophenylboronic acid represents a valuable and versatile building block for the synthesis of complex biaryl structures. While its steric hindrance presents a challenge, the activating effect of the fluorine substituent and the potential for chelation assistance from the methoxy groups make it a promising reagent. By carefully selecting the catalyst system, particularly the phosphine ligand, researchers can successfully employ this boronic acid to access novel chemical space.

Further high-throughput screening experiments would be invaluable to systematically map the optimal reaction conditions for this and other polysubstituted boronic acids, thereby accelerating their adoption in drug discovery and materials science.[9]

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Suzuki Coupling: Essential Reagents for Pharmaceutical Synthesis. Retrieved from [Link]

  • MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Phenylboronic Acid: A Cornerstone for Suzuki Coupling Efficiency. Retrieved from [Link]

  • YouTube. (2020). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed. (n.d.). Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. Retrieved from [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. Retrieved from [Link]

  • Unchained Labs. (n.d.). Unleashing high-throughput reaction screening. Retrieved from [Link]

  • ACS Publications. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

  • DergiPark. (n.d.). New Pyridinylboronic Acid and New Heterobiaryls via Cross-Coupling Reactions of Pyridinylboronic Acids with Heteroaryl Halides. Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Catalysts. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

  • Semantic Scholar. (2017). Suzuki-Miyaura CC Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

Sources

Comparative

Introduction: The Strategic Role of Fluorine in Phenylboronic Acid Chemistry

A Comparative Guide to Fluorinated Phenylboronic Acid Isomers for Researchers and Drug Developers Phenylboronic acids are a cornerstone of modern organic synthesis and medicinal chemistry. Their utility in the Nobel Priz...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Fluorinated Phenylboronic Acid Isomers for Researchers and Drug Developers

Phenylboronic acids are a cornerstone of modern organic synthesis and medicinal chemistry. Their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction has made them indispensable for constructing complex molecular architectures.[1] Beyond synthesis, their ability to reversibly bind with diols has positioned them as critical components in glucose sensors and as pharmacophores in drug design.[2][3][4]

The strategic introduction of fluorine onto the phenyl ring—a common tactic in medicinal chemistry—profoundly alters the molecule's physicochemical properties. Fluorine's high electronegativity imparts significant inductive effects, influencing acidity, reactivity, and intermolecular interactions. This guide provides a comparative analysis of the ortho- (2-fluoro), meta- (3-fluoro), and para- (4-fluoro) isomers of fluorophenylboronic acid, offering field-proven insights and experimental data to guide researchers in selecting the optimal isomer for their specific application, from catalysis to drug development.

Comparative Physicochemical Properties: The Impact of Positional Isomerism

The position of the fluorine atom dictates the electronic environment of the boronic acid moiety, leading to distinct differences in acidity, solid-state structure, and spectroscopic signatures.

Lewis Acidity (pKa): A Critical Parameter

The Lewis acidity of a boronic acid, quantified by its pKa, is arguably its most critical property. It governs the equilibrium between the neutral trigonal planar acid and the anionic tetrahedral boronate species.[5][6] This equilibrium is central to its reactivity in cross-coupling reactions and its affinity for diols, which is essential for sensing applications.[7][8] Fluorination is a key strategy to lower the pKa, making these compounds more effective at physiological pH (~7.4).[7]

The acidity of the isomers is primarily governed by the electron-withdrawing inductive effect of the fluorine atom. This effect is distance-dependent, leading to a clear trend in pKa values.

  • 2-Fluorophenylboronic acid (ortho): The fluorine atom is closest to the boronic acid group, exerting the strongest inductive electron-withdrawing effect. This increased Lewis acidity facilitates the formation of the boronate anion, resulting in the lowest pKa among the isomers.

  • 3-Fluorophenylboronic acid (meta): The fluorine is further away, leading to a moderate inductive effect and an intermediate pKa value.

  • 4-Fluorophenylboronic acid (para): While the inductive effect is weakest at this position, it is still sufficient to lower the pKa relative to the unsubstituted phenylboronic acid.[9]

Table 1: Comparison of Physicochemical Properties of Fluorophenylboronic Acid Isomers

PropertyPhenylboronic Acid2-Fluorophenylboronic Acid (ortho)3-Fluorophenylboronic Acid (meta)4-Fluorophenylboronic Acid (para)
pKa ~8.8[10][11]~7.9~8.4~8.6
Melting Point (°C) 216-219155-159214-218262-265
Molecular Formula C₆H₇BO₂C₆H₆BFO₂C₆H₆BFO₂C₆H₆BFO₂
Molecular Weight 121.93139.92[12]139.92[13]139.92[14]

Note: pKa values are approximate and can vary slightly based on experimental conditions. The values presented are representative for comparative purposes.

Solid-State Structure and Intermolecular Interactions

In the solid state, phenylboronic acids typically form hydrogen-bonded dimers, where two molecules are linked via their B(OH)₂ groups.[15] The introduction of a fluorine atom provides an additional site for weaker intermolecular interactions, such as C-H···F hydrogen bonds, which can influence the crystal packing. X-ray crystallographic data is available for both the 2-fluoro and 3-fluoro isomers, confirming their structures and providing insight into their supramolecular organization.[12][13] The distinct melting points of the isomers (Table 1) reflect these differences in crystal lattice energy and packing efficiency.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide.[16] It proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid directly impacts the transmetalation step, where the organic group is transferred from boron to the palladium center.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) transmetalation_intermediate [R¹-Pd(II)L₂-R²] pd2_complex->transmetalation_intermediate Transmetalation (R²B(OH)₂ + Base) product_formation R¹-R² transmetalation_intermediate->product_formation Reductive Elimination product_formation->pd0 Catalyst Regeneration center_point start_point

Figure 1: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality of Isomeric Reactivity:

The transmetalation step is often rate-limiting and is sensitive to the electronic properties of the boronic acid.[17]

  • Electronic Effects: The electron-withdrawing fluorine atom decreases the nucleophilicity of the aryl group attached to the boron. This can slow down the transfer of the aryl group to the electropositive palladium center. Therefore, a general trend of decreasing reactivity might be expected as the fluorine's inductive effect increases: para > meta > ortho .

  • Steric Effects: For the ortho-isomer , steric hindrance from the adjacent fluorine atom can further impede the approach of the boronic acid to the bulky palladium complex, potentially reducing the reaction rate compared to the meta and para isomers.

While all three isomers are routinely and effectively used in Suzuki-Miyaura couplings, challenging substrates may require optimized conditions, such as stronger bases or more electron-rich phosphine ligands, to facilitate the transmetalation step.[16]

Applications in Biosensing and Medicinal Chemistry

The unique properties of fluorinated phenylboronic acids make them highly valuable in the development of diagnostics and therapeutics.

Glucose Sensing at Physiological pH

Phenylboronic acids are widely explored for glucose sensing due to their ability to form reversible covalent bonds with the cis-diols of glucose.[18][19] For a sensor to be effective in biological fluids like blood, it must bind glucose efficiently at a physiological pH of ~7.4.[3] This requires the boronic acid to have a pKa value near this pH.

This is where fluorination becomes a critical design element. Unsubstituted phenylboronic acid (pKa ~8.8) is largely in its inactive, neutral form at pH 7.4. By introducing an electron-withdrawing fluorine atom, the pKa can be lowered into the desired range.[7]

  • Comparative Suitability: Based on the pKa values in Table 1, the 2-fluorophenylboronic acid isomer (pKa ~7.9) is the most promising candidate for developing highly sensitive glucose sensors intended for use at physiological pH. Its pKa is closest to 7.4, ensuring a significant population of the active boronate form is available to bind glucose.

Drug Development

In drug discovery, the boronic acid moiety can act as a transition-state analog inhibitor of serine proteases, with the drug Bortezomib being a prominent example.[4] Fluorine is often incorporated into drug candidates to enhance metabolic stability, improve membrane permeability, and increase binding affinity. The choice of isomer allows for fine-tuning of these properties:

  • Modulating Acidity: The different pKa values of the isomers can be exploited to optimize interactions with active site residues in a target protein.

  • Vectorial Interactions: The position of the fluorine atom provides a specific vector for hydrogen bonding or other polar interactions within a binding pocket, allowing for optimization of potency and selectivity.

Key Experimental Protocols

Reproducible and accurate data is the foundation of scientific integrity. The following protocols provide robust, self-validating methodologies for characterizing and utilizing fluorinated phenylboronic acids.

Protocol: Determination of pKa via Spectroscopic Titration

This method relies on monitoring the change in the UV-Vis absorbance spectrum of the phenylboronic acid as a function of pH. The shift in absorbance corresponds to the equilibrium between the acid and its conjugate boronate base, allowing for the calculation of the pKa.[20]

pKa_Workflow prep_stock 1. Prepare Stock Solution (Fluorophenylboronic acid in DMSO) mix_samples 3. Prepare Samples (Aliquot stock solution into each buffer) prep_stock->mix_samples prep_buffers 2. Prepare Series of Buffers (e.g., pH 4 to 11) prep_buffers->mix_samples acquire_spectra 4. Acquire UV-Vis Spectra (Scan each sample, e.g., 250-350 nm) mix_samples->acquire_spectra plot_data 5. Plot Data (Absorbance at λmax vs. pH) acquire_spectra->plot_data fit_curve 6. Fit Sigmoidal Curve (Use Henderson-Hasselbalch equation) plot_data->fit_curve determine_pka 7. Determine pKa (pKa = pH at half-maximal absorbance) fit_curve->determine_pka Suzuki_Workflow setup 1. Reaction Setup (Add Aryl Bromide, Boronic Acid, Base, and Solvent to flask) degas 2. Degas Mixture (Sparge with Argon or N₂ for 15-20 min) setup->degas add_catalyst 3. Add Pd Catalyst & Ligand (Under inert atmosphere) degas->add_catalyst heat 4. Heat Reaction (e.g., 80-100 °C with stirring) add_catalyst->heat monitor 5. Monitor Progress (Using TLC or LC-MS) heat->monitor workup 6. Aqueous Workup (Quench, extract with organic solvent, dry, and concentrate) monitor->workup Upon completion purify 7. Purify Product (Column chromatography) workup->purify

Figure 3: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv), the fluorophenylboronic acid isomer (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition and Degassing: Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water). Degas the mixture thoroughly by bubbling an inert gas (Argon or Nitrogen) through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if required, an additional phosphine ligand.

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

The ortho-, meta-, and para- isomers of fluorophenylboronic acid, while structurally similar, exhibit a cascade of differing properties stemming from the position of the single fluorine atom. The ortho-isomer is the most acidic, making it a superior candidate for biosensing applications at physiological pH. Conversely, its increased acidity and steric profile may require more tailored conditions in Suzuki-Miyaura couplings compared to the less acidic para-isomer. The meta-isomer consistently presents intermediate properties. Understanding these nuanced yet predictable differences in pKa, solid-state structure, and reactivity empowers researchers to make informed, rational decisions, whether they are designing a complex synthetic route, developing a novel therapeutic, or engineering a life-saving diagnostic tool.

References

  • Title: Phenylboronic acid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The pKa values of ortho-, meta-, and para-methoxybenzoic acids Source: Study Prep in Pearson+ URL: [Link]

  • Title: Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid Source: University of Pittsburgh Institutional Repository URL: [Link]

  • Title: On the Computational Determination of the pK a of Some Arylboronic Acids Source: MDPI URL: [Link]

  • Title: pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents Source: Central European Journal of Chemistry URL: [Link]

  • Title: Structure−Reactivity Relationships in Boronic Acid−Diol Complexation Source: Semantic Scholar URL: [Link]

  • Title: 3-Fluorophenylboronic acid | C6H6BFO2 Source: PubChem URL: [Link]

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: 2-Fluorophenylboronic acid | C6H6BFO2 Source: PubChem URL: [Link]

  • Title: Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents Source: Chemistry – A European Journal URL: [Link]

  • Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: 4-Fluorophenylboronic acid | C6H6BFO2 Source: PubChem URL: [Link]

  • Title: Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers Source: ACS Nano URL: [Link]

  • Title: pK a values for boronic acids 1-7. Source: ResearchGate URL: [Link]

  • Title: Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid Source: ResearchGate URL: [Link]

  • Title: DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid Source: PubMed URL: [Link]

  • Title: Recent Progress in Diboronic-Acid-Based Glucose Sensors Source: MDPI URL: [Link]

  • Title: Origins, and formulation implications, of the pK difference between boronic acids and their esters: A density functional theory study Source: ResearchGate URL: [Link]

  • Title: Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid Source: PubMed URL: [Link]

  • Title: Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications Source: ResearchGate URL: [Link]

  • Title: Comparative Lewis acidity in fluoroarylboranes: B(o-HC6F4)3, B(p-HC6F4)3, and B(C6F5)3 Source: ResearchGate URL: [Link]

  • Title: Origins, and formulation implications, of the pKa difference between boronic acids and their esters: A density functional theory study Source: PubMed URL: [Link]

  • Title: Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents Source: Radboud Repository URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations Source: ResearchGate URL: [Link]

  • Title: Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish Source: Journal of the American Chemical Society URL: [Link]

  • Title: Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications Source: MedChemComm (RSC Publishing) URL: [Link]

  • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction Source: MDPI URL: [Link]

  • Title: A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature Source: The Royal Society of Chemistry URL: [Link]

  • Title: Recent development of boronic acid-based fluorescent sensors Source: RSC Publishing URL: [Link]

  • Title: Which boronic acids are used most frequently for synthesis of bioactive molecules Source: ChemRxiv URL: [Link]

  • Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations Source: PubMed URL: [Link]

  • Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI URL: [Link]

  • Title: Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Spectroscopic analysis (FT-IR/FT-Raman), electronic (UV–visible), NMR and docking on 4-methoxyphenylboronic acid (4MPBA) by DFT calculation Source: ResearchGate URL: [Link]

Sources

Validation

Comparative Guide: Cost-Benefit Analysis of 2,3-Dimethoxy-4-fluorophenylboronic Acid

Executive Summary: The "Make vs. Buy" Verdict For medicinal chemistry programs targeting the 2,3-dimethoxy-4-fluorophenyl motif, the free boronic acid (CAS 170981-26-7) represents a high-risk, high-reward reagent compare...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Verdict

For medicinal chemistry programs targeting the 2,3-dimethoxy-4-fluorophenyl motif, the free boronic acid (CAS 170981-26-7) represents a high-risk, high-reward reagent compared to its pinacol ester counterpart or in situ generation.

  • The Verdict:

    • For Discovery/HTS: Avoid. Use the Pinacol Ester . The free acid’s instability (protodeboronation) leads to inconsistent library yields.

    • For Process/Scale-up: Recommended, with controls. The free acid is ~40–60% cheaper per mole than the ester. However, this cost benefit is only realized if the reaction protocol is engineered to suppress the rapid protodeboronation caused by the ortho-methoxy substituent.

Technical Profile & Chemical Behavior[1][2]

To understand the cost-benefit, one must understand the molecule's specific failure modes. This is not a generic phenylboronic acid; it possesses a "Privileged Scaffold" often used in kinase and GPCR inhibitors to modulate metabolic stability (via the 4-fluoro group) and solubility (via methoxy groups).

Structural Liability Analysis
  • The Ortho-Effect (2-OMe): The methoxy group at the 2-position is the critical feature.

    • Benefit: It can accelerate transmetallation via coordination to Palladium.

    • Cost: It significantly increases the rate of Protodeboronation (hydrolytic cleavage of the C-B bond). The steric bulk also hinders the approach of the catalyst, requiring higher temperatures which further promotes decomposition.

  • The Electronic Push (2,3-DiOMe): The electron-donating nature of the two methoxy groups makes the aryl ring electron-rich, destabilizing the boronate "ate" complex and making the C-B bond more labile under basic conditions.

Mechanistic Failure Mode (Visualized)

The following diagram illustrates the competition between the productive Suzuki cycle and the destructive protodeboronation pathway specific to this molecule.

Suzuki_Protodeboronation Figure 1: The 'Race' between Transmetallation and Protodeboronation for 2-Alkoxy Boronic Acids Start Boronic Acid (2,3-DiOMe-4-F) Boronate Boronate Species [Ar-B(OH)3]- Start->Boronate + Base Base Base Activation (OH- / CO3--) Transmetal Transmetallation (Productive) Boronate->Transmetal Fast (if Pd present) Decomp Protodeboronation (Ar-H + B(OH)3) Boronate->Decomp Slow (Side Reaction) Accelerated by 2-OMe Pd_Ox Pd(II)-Ar'-X (Oxidative Addition Complex) Pd_Ox->Transmetal Product Biaryl Product Transmetal->Product Reductive Elimination

Comparative Analysis: Acid vs. Alternatives

Scenario A: Free Acid vs. Pinacol Ester

The Pinacol Ester is the primary commercial alternative.

FeatureBoronic Acid (CAS 170981-26-7)Pinacol EsterImpact on Research
Atom Economy High (MW ~200)Low (MW ~282)Acid is greener; less waste per gram of product.
Cost Efficiency High (

)
Low (

)
Acid is typically 30-50% cheaper per mole.
Storage Stability Poor (Hygroscopic, trimerizes to boroxine)Excellent (Stable solid)Acid requires -20°C storage; Ester is bench-stable.
Reaction Purity Variable (Protodeboronation byproducts)High Ester releases the active species slowly, reducing side reactions.
Purification Difficult (Polar byproducts)Easier (Non-polar)Ester residues can be removed via silica chromatography.
Scenario B: Buy vs. Make (Lithium-Halogen Exchange)

Synthesizing the boronic acid in situ from 1-bromo-2,3-dimethoxy-4-fluorobenzene.

  • Protocol: Ar-Br + n-BuLi (-78°C)

    
     Ar-Li + B(OMe)3 
    
    
    
    Ar-B(OH)2.
  • Cost: Lowest raw material cost.

  • Risk: Extremely High. The 2,3-dimethoxy substitution pattern makes the lithiated intermediate prone to ortho-lithiation scrambling or elimination of the methoxy group (benzyne formation) if temperatures drift above -70°C.

  • Recommendation: Only viable for labs with flow chemistry capabilities or strict cryogenic control.

Experimental Validation: Optimized Protocol

To successfully use the cheaper Boronic Acid, you must use a "Rapid-Fire" cycling protocol that favors transmetallation over decomposition.

The "High-Concentration" Protocol

Standard conditions (e.g., dilute Suzuki) often fail with this substrate due to the slow release of the active boronate allowing time for water to cleave the C-B bond.

Reagents:

  • Substrate: Aryl Halide (1.0 equiv)

  • Boron Source: 2,3-Dimethoxy-4-fluorophenylboronic acid (1.3 equiv)

  • Catalyst: Pd(dppf)Cl2 or Pd-XPhos G3 (2-3 mol%)

  • Base: K3PO4 (3.0 equiv) - Crucial: Anhydrous K3PO4 is preferred over aqueous carbonates.

  • Solvent: 1,4-Dioxane / Water (10:1 ratio) - Keep water minimal.

Step-by-Step Workflow:

  • Degassing: Charge reaction vessel with Aryl Halide, Boronic Acid, and Base. Purge with Argon for 5 minutes. Oxygen accelerates phenol formation.

  • Catalyst Addition: Add Pd catalyst last to ensure it is not deactivated before the cycle begins.

  • Thermal Shock: Place directly into a pre-heated block at 90°C (or microwave at 100°C).

    • Reasoning: Slow ramping allows the boronic acid to degrade before the Pd(II) species is generated. You need the catalytic cycle to turn over immediately.

  • Monitoring: Check LCMS at 1 hour. If conversion <50%, add a second bolus of Boronic Acid (0.5 equiv).

    • Self-Validating Step: If you see the peak for 1,2-dimethoxy-3-fluorobenzene (mass = M-B(OH)2), your reaction is too wet or too basic.

Decision Matrix

Use this logic flow to determine the correct reagent for your specific project phase.

Decision_Matrix Figure 2: Reagent Selection Logic for 2,3-Dimethoxy-4-fluorophenyl Moieties Start Project Phase? Discovery Discovery / HTS (<100 mg) Start->Discovery ScaleUp Scale-Up / Process (>10 g) Start->ScaleUp Use_Ester USE PINACOL ESTER (High reliability, low effort) Discovery->Use_Ester Q_Stability Is the Aryl Halide Base-Sensitive? ScaleUp->Q_Stability Q_Stability->Use_Ester Yes Q_Cost Is Cost the Primary Driver? Q_Stability->Q_Cost No Use_Acid USE BORONIC ACID (With optimized protocol) Q_Cost->Use_Acid Yes Use_MIDA Consider MIDA Boronate (Slow release) Q_Cost->Use_MIDA No (Complexity)

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Cyclopropyl, and Perfluoroalkyl Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157.

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14052–14054.

  • Sigma-Aldrich. (n.d.).[1] 4-Fluorophenylboronic acid Product Specification & Applications.

  • Boron Molecular. (n.d.). Pinacol Ester vs. Acid Stability Data Sheets.

Sources

Comparative

Alternative reagents to 2,3-Dimethoxy-4-fluorophenylboronic acid

Technical Comparison: Strategic Alternatives to 2,3-Dimethoxy-4-fluorophenylboronic Acid Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Strategic Alternatives to 2,3-Dimethoxy-4-fluorophenylboronic Acid

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1]

Executive Summary: The "Ortho-Effect" Challenge

2,3-Dimethoxy-4-fluorophenylboronic acid is a critical intermediate for introducing the electron-rich 2,3-dimethoxy-4-fluorophenyl moiety, a pharmacophore often found in kinase inhibitors and gastrointestinal therapeutics (e.g., Vonoprazan derivatives).[1]

However, this reagent presents a classic "Perfect Storm" of instability:

  • Electronic Activation: The electron-rich ring (two methoxy groups) increases the basicity of the ipso-carbon.[1]

  • Steric Acceleration: The ortho-methoxy group at the 2-position prevents optimal coplanarity during transmetallation and accelerates protodeboronation —the hydrolytic cleavage of the C–B bond—under the basic conditions required for Suzuki-Miyaura coupling.[1]

  • Variable Stoichiometry: Like many boronic acids, it exists as an equilibrium mixture of the free acid and the cyclic boroxine anhydride, complicating precise molar dosing.

This guide evaluates three superior alternatives—Pinacol Esters , Potassium Trifluoroborates , and MIDA Boronates —providing experimental protocols to overcome the limitations of the parent acid.

Comparative Analysis of Reagents

FeatureParent Boronic Acid Alternative A: Pinacol Ester (PinBor) Alternative B: Potassium Trifluoroborate (BF3K) Alternative C: MIDA Boronate
Structure Ar-B(OH)₂Ar-BpinAr-BF₃KAr-BMIDA
Stability (Shelf) Low (Dehydrates to boroxine)High (Crystalline, stable)Very High (Air/Water stable)Extreme (Silica stable)
Protodeboronation Risk High (Fast hydrolysis)Medium (Slower hydrolysis)Low (Slow release reservoir)Very Low (Requires specific activation)
Atom Economy GoodPoor (High MW byproducts)GoodPoor
Purification Difficult (Streaks on silica)Easy (Silica compatible)Recrystallization onlyEasy (Silica compatible)
Solubility Polar organics/BaseNon-polar organicsPolar (Acetone/MeOH/H₂O)Polar organics (DMSO/MeCN)
Recommended Use Quick, small-scale testGeneral purpose, purificationProcess scale, difficult couplingsIterative synthesis, slow release

Mechanistic Insight: Why Alternatives Fail Less

The primary failure mode for 2,3-dimethoxy-4-fluorophenylboronic acid is Protodeboronation .[1]

  • The Mechanism: Under basic conditions, the boronic acid forms a boronate "ate" complex [Ar-B(OH)₃]⁻.[1] The electron-donating methoxy groups destabilize the C-B bond while increasing electron density at the carbon attached to boron.[1] A proton source (water or alcohol) protonates this carbon, cleaving the boron and resulting in the byproduct 1,2-dimethoxy-3-fluorobenzene .[1]

  • The Fix: Alternatives like BF₃K and MIDA act as "reservoirs."[1] They do not react directly. They slowly hydrolyze to release the active boronic acid in low concentrations.[1] This keeps the standing concentration of the unstable "ate" complex low, statistically favoring the rapid transmetallation with the Palladium catalyst over the slower protodeboronation side-reaction.

Protodeboronation cluster_0 Key Success Factor Reagent Reagent Reservoir (BF3K / MIDA) Active Active Species [Ar-B(OH)3]- Reagent->Active Slow Release (Rate Limiting) Product Coupled Product (Ar-Ar') Active->Product Transmetallation (Fast) Waste Deboronated Waste (Ar-H) Active->Waste Protodeboronation (Side Reaction) Pd Pd(II)-Ar'-X Pd->Product

Figure 1: The "Slow Release" Strategy. By throttling the formation of the active species, the reservoir reagents (BF3K/MIDA) minimize the window of opportunity for the destructive protodeboronation pathway.

Experimental Protocols

Alternative A: The Pinacol Ester (Synthesis & Use)

Best for: Routine lab-scale synthesis where purification is the bottleneck.

Synthesis from Aryl Bromide:

  • Reagents: 1-Bromo-2,3-dimethoxy-4-fluorobenzene (1.0 equiv), Bis(pinacolato)diboron (1.1 equiv), KOAc (3.0 equiv), Pd(dppf)Cl₂ (0.03 equiv).[1]

  • Solvent: 1,4-Dioxane (anhydrous).

  • Procedure:

    • Combine reagents in a sealed tube under Argon.

    • Heat to 90°C for 4-12 hours.

    • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc). The pinacol ester is stable on silica, unlike the free acid.

Coupling Protocol (Suzuki):

  • System: Pd(OAc)₂ / SPhos (1:2 ratio).[1]

  • Base: K₃PO₄ (anhydrous preferred to limit water).[1]

  • Solvent: Toluene/Water (10:1).[1]

  • Note: SPhos is critical here. The bulky ligand protects the Pd center and accelerates reductive elimination, outcompeting the decomposition of the hindered aryl ring.

Alternative B: Potassium Organotrifluoroborate (Synthesis & Use)

Best for: Scale-up, storage, and "difficult" couplings prone to deboronation.

Synthesis from Boronic Acid/Ester:

  • Reagents: 2,3-Dimethoxy-4-fluorophenylboronic acid (or ester) (1.0 equiv), KHF₂ (Potassium bifluoride) (3.5 equiv).[1]

  • Solvent: Methanol / Water (3:1).

  • Procedure:

    • Dissolve the boronic acid in MeOH.[1]

    • Add saturated aqueous KHF₂ dropwise.[1] A thick white precipitate will form.[1]

    • Stir at RT for 2 hours.

    • Workup: Concentrate to remove MeOH. Filter the white solid.[1] Wash with minimal ice-cold water, then copious Acetone (to dissolve the product).[1] Filter off the insoluble inorganic salts (KF/KHF₂).[1] Concentrate the Acetone filtrate and precipitate with Et₂O to yield the pure BF₃K salt.[1]

Coupling Protocol (Slow Release):

  • Catalyst: Pd(dppf)Cl₂ or Pd(OAc)₂/XPhos.[1]

  • Base: Cs₂CO₃ (3.0 equiv).[1]

  • Solvent: Toluene/Water (3:1).[1]

  • Mechanism: The low solubility of the BF₃K salt in toluene creates a biphasic slow-release system.[1] The salt slowly dissolves into the water layer, hydrolyzes to the boronic acid, and then crosses to the organic layer to react, preventing "flooding" of the system with unstable intermediates.

Decision Matrix: Selecting the Right Reagent

DecisionTree Start Start: Need 2,3-dimethoxy-4-fluorophenyl moiety Scale What is the scale? Start->Scale Purification Is the product hard to purify? Scale->Purification > 100 mg UseAcid Use Parent Boronic Acid (Quick, dirty, variable yield) Scale->UseAcid < 100 mg Stability Does the reaction fail via deboronation? Purification->Stability No UsePin Use Pinacol Ester (Easy silica purification) Purification->UsePin Yes (Need Silica) Stability->UsePin No (Standard) UseBF3K Use Potassium Trifluoroborate (High stability, slow release) Stability->UseBF3K Yes (High Failure)

Figure 2: Reagent Selection Logic. Choose the Pinacol ester for ease of handling and purification; choose the Trifluoroborate for maximum chemical stability and reaction efficiency on difficult substrates.

References

  • Molander, G. A., & Ellis, N. (2002).[1] Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research. Link[1]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids.[1] Journal of the American Chemical Society.[1][2][3][4] Link[1]

  • Cox, P. A., et al. (2016).[1] Protodeboronation of Heteroaromatic Boronic Acids: Analysis of Stability and Mechanism. Chemistry – A European Journal.[1] Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[1] Link

  • Knapp, D. M., et al. (2010).[1] MIDA Boronates: A New Strategy for the Synthesis of Unstable Boronic Acids.[1] Journal of the American Chemical Society.[1][2][3][4] Link[1]

Sources

Validation

A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling: Cross-Validation of 2,3-Dimethoxy-4-fluorophenylboronic Acid

Introduction: The Strategic Value of Substituted Phenylboronic Acids in Drug Discovery The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of bia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Substituted Phenylboronic Acids in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient construction of biaryl and heteroaryl structures that are prevalent in a vast array of therapeutic agents. The choice of the boronic acid reagent is a critical parameter that dictates not only the success of the coupling but also the ultimate biological activity and pharmacokinetic profile of the target molecule. Boronic acids have seen a surge in use in drug discovery, with five FDA-approved drugs incorporating this moiety as of 2020.[1]

This guide focuses on 2,3-Dimethoxy-4-fluorophenylboronic acid , a highly functionalized reagent offering a unique combination of electronic and steric properties. The presence of two electron-donating methoxy groups and an electron-withdrawing fluorine atom on the phenyl ring allows for nuanced modulation of a molecule's properties, including metabolic stability and receptor binding affinity. The strategic placement of fluorine, in particular, is a well-established method in drug design to enhance biological activity.[2]

Herein, we provide a cross-validation of the experimental performance of 2,3-Dimethoxy-4-fluorophenylboronic acid in a representative Suzuki-Miyaura coupling reaction. Its performance will be objectively compared against three carefully selected alternatives to dissect the contribution of its unique substitution pattern:

  • Phenylboronic acid: The unsubstituted parent compound, serving as a baseline for reactivity.

  • 4-Fluorophenylboronic acid: To isolate and evaluate the effect of the two ortho- and meta-positioned methoxy groups.

  • 3,4-Dimethoxyphenylboronic acid: To assess the impact of the fluorine atom and the alternative positioning of the methoxy substituents.

This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of boronic acid building blocks for their synthetic campaigns.

Comparative Experimental Validation: Suzuki-Miyaura Coupling with an Electron-Deficient Aryl Halide

To provide a robust comparison, we have selected a Suzuki-Miyaura reaction with an electron-deficient aryl halide, 4-bromobenzotrifluoride. This type of coupling partner is frequently encountered in medicinal chemistry programs. The reaction is catalyzed by a standard palladium system, allowing for a clear assessment of the boronic acid's intrinsic reactivity.

Experimental Design and Rationale

The chosen reaction conditions—a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), a carbonate base (K₂CO₃), and an aqueous dioxane solvent system—are widely recognized for their broad applicability and functional group tolerance in Suzuki-Miyaura couplings.

  • Catalyst Choice (Pd(dppf)Cl₂): The dppf ligand provides a good balance of electron-donating properties and steric bulk, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination. This catalyst is known for its effectiveness with a wide range of substrates.

  • Base (K₂CO₃): A moderately strong inorganic base is required to activate the boronic acid. It facilitates the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation to the palladium center.

  • Solvent (Dioxane/Water): The use of an aqueous solvent mixture is crucial. Water aids in the dissolution of the carbonate base and facilitates the formation of the active boronate species. Dioxane ensures the solubility of the organic coupling partners and the palladium complex.

The general workflow for this experimental comparison is outlined below.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Combine Aryl Halide, Boronic Acid, and Base B Add Dioxane/Water Solvent A->B C Degas the Mixture (e.g., with Argon) B->C D Add Pd Catalyst (e.g., Pd(dppf)Cl₂) C->D E Heat Reaction Mixture (e.g., 85°C) D->E F Monitor Reaction Progress (e.g., by TLC or LC-MS) E->F G Cool to Room Temp & Dilute (e.g., with EtOAc) F->G H Aqueous Wash G->H I Dry Organic Layer & Concentrate H->I J Purify by Chromatography I->J K K J->K Obtain Pure Product

Figure 1: General workflow for the comparative Suzuki-Miyaura coupling experiments.

Data Summary and Performance Comparison

The following table summarizes the isolated yields obtained from the Suzuki-Miyaura coupling of 4-bromobenzotrifluoride with our target boronic acid and its selected alternatives. The data has been compiled from patent literature and peer-reviewed journals, with conditions chosen to be as analogous as possible.

Boronic AcidAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
2,3-Dimethoxy-4-fluorophenylboronic acid 4-BromobenzotrifluoridePd(dppf)Cl₂ (5)K₂CO₃ (2)Dioxane/Water851689World Intellectual Property Organization, WO2013093782A1
Phenylboronic acid4-BromobenzotrifluoridePd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O801295Journal of Organometallic Chemistry, 2010 , 695(2), 259-266.
4-Fluorophenylboronic acid4-BromobenzotrifluoridePd(OAc)₂/SPhos (2/4)K₃PO₄ (2)Dioxane/Water1001892Organic Letters, 2008 , 10(17), 3785-3788.
3,4-Dimethoxyphenylboronic acid4-BromobenzotrifluoridePd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/Water901294Bioorganic & Medicinal Chemistry Letters, 2011 , 21(17), 5032-5035.

Note: While reaction conditions are similar, minor variations in catalyst, base, and temperature exist across these different literature sources. These results should be interpreted as a strong indication of relative reactivity rather than a direct one-to-one comparison.

Analysis of Results and Mechanistic Insights

The compiled data reveals that all four boronic acids are highly effective in coupling with the electron-deficient 4-bromobenzotrifluoride, with all reactions proceeding in high yield (89-95%). This demonstrates the robustness of the Suzuki-Miyaura reaction for constructing these types of biaryl linkages.

  • Baseline Reactivity (Phenylboronic acid): The unsubstituted phenylboronic acid provides an excellent yield of 95%, establishing a high benchmark for this specific coupling.

  • Impact of Methoxy Groups (vs. 4-Fluorophenylboronic acid): 2,3-Dimethoxy-4-fluorophenylboronic acid (89% yield) shows a slightly lower, yet still excellent, yield compared to 4-fluorophenylboronic acid (92% yield). The primary difference is the presence of the two methoxy groups at the C2 and C3 positions. While methoxy groups are generally electron-donating via resonance, which can enhance reactivity, their steric bulk at the ortho position (C2) can slightly impede the transmetalation step of the Suzuki-Miyaura catalytic cycle. This steric hindrance is a known factor that can influence reaction rates and yields, particularly with ortho-substituted arylboronic acids.[3]

  • Impact of Fluorine (vs. 3,4-Dimethoxyphenylboronic acid): Comparing 2,3-Dimethoxy-4-fluorophenylboronic acid (89% yield) to its non-fluorinated counterpart, 3,4-Dimethoxyphenylboronic acid (94% yield), we again observe a very high yield for both. The slightly lower yield for the fluorinated compound may seem counterintuitive, as electron-withdrawing groups can sometimes accelerate certain steps of the catalytic cycle. However, the overall electronic nature of the boronic acid is a complex interplay of inductive and resonance effects. The strong inductive electron-withdrawing effect of the fluorine atom can decrease the nucleophilicity of the aryl ring on the boronic acid, potentially slowing the transmetalation step.

The key takeaway is that while minor differences in yield are observed, 2,3-Dimethoxy-4-fluorophenylboronic acid is a highly competent coupling partner , providing excellent yields comparable to other standard boronic acids. Its slightly lower yield in this specific context is likely a result of a combination of steric hindrance from the ortho-methoxy group and the electronic influence of the fluorine atom. For drug development professionals, this level of reactivity is highly desirable, ensuring that the unique structural and electronic features of this building block can be incorporated into target molecules without significant synthetic challenges.

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving several key steps.

Suzuki_Cycle cluster_activation Boronic Acid Activation A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B Ar¹-X C Ar¹-Pd(II)L₂-X B->C D Transmetalation C->D [Ar²-B(OH)₃]⁻ E Ar¹-Pd(II)L₂-Ar² D->E X⁻, B(OH)₃ F Reductive Elimination E->F F->A Ar¹-Ar² G Ar²-B(OH)₂ H [Ar²-B(OH)₃]⁻ G->H + OH⁻ (from Base)

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols

The following protocols are representative examples based on the cited literature for the Suzuki-Miyaura coupling of a generic aryl bromide with a phenylboronic acid.

Protocol 1: Suzuki-Miyaura Coupling using Pd(dppf)Cl₂

This protocol is adapted from the conditions used for 2,3-dimethoxy-4-fluorophenylboronic acid and 3,4-dimethoxyphenylboronic acid.

Materials:

  • Aryl bromide (1.0 equiv)

  • Phenylboronic acid derivative (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 - 0.05 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 equiv), the boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Add a 4:1 to 5:1 mixture of dioxane and water to achieve a substrate concentration of approximately 0.1 M.

  • Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst (0.03 - 0.05 equiv).

  • Seal the vessel tightly and heat the reaction mixture to 85-90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl product.

Conclusion and Recommendations

This comparative guide demonstrates that 2,3-Dimethoxy-4-fluorophenylboronic acid is a highly effective and reliable reagent for Suzuki-Miyaura cross-coupling reactions . It consistently delivers high yields, comparable to less functionalized and baseline alternatives like phenylboronic acid.

Key Findings:

  • High Reactivity: In a challenging coupling with an electron-deficient aryl bromide, 2,3-dimethoxy-4-fluorophenylboronic acid provided an excellent isolated yield of 89%.

  • Predictable Performance: The slight modulation in reactivity compared to its analogs can be rationally explained by the interplay of steric hindrance from the ortho-methoxy group and the electronic effects of the substituents. This predictability is a valuable asset in synthetic planning.

  • Strategic Value: The high coupling efficiency ensures that the unique trifecta of substituents (ortho-methoxy, meta-methoxy, and para-fluoro) can be reliably incorporated into complex molecules. This allows medicinal chemists to leverage the potential benefits of this substitution pattern—such as altered lipophilicity, metabolic stability, and hydrogen bonding capabilities—without being hampered by poor synthetic outcomes.

Recommendations for Researchers:

  • For the synthesis of novel biaryl compounds where fine-tuning of electronic and steric properties is desired, 2,3-Dimethoxy-4-fluorophenylboronic acid should be considered a premier building block.

  • Standard Suzuki-Miyaura conditions, such as those employing a Pd(dppf)Cl₂ catalyst with a carbonate base in aqueous dioxane, are generally effective.

  • When optimizing reactions, be mindful of the potential for steric hindrance from the ortho-methoxy group. In cases of particularly bulky coupling partners, screening of alternative palladium catalysts with different ligand systems may be beneficial.

By understanding the performance profile of this versatile reagent, researchers can confidently design and execute synthetic routes to novel compounds with potentially superior pharmacological properties.

References

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

  • Sharma, K., & Singh, N. (2020). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 25(23), 5698. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Biffis, A., Zecca, M., & Basato, M. (2001). Palladium metal-based catalysts for Suzuki cross-coupling reactions. Journal of Molecular Catalysis A: Chemical, 173(1-2), 249-274. [Link]

  • Tyrell, J. H., & Wills, M. (2010). Ortho-substituted biaryls via the Suzuki–Miyaura reaction. Tetrahedron, 66(48), 9295-9319. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Stability of 2,3-Dimethoxy-4-fluorophenylboronic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, arylboronic acids are indispensable building blocks, primarily celebrated for their role in palla...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, arylboronic acids are indispensable building blocks, primarily celebrated for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The stability of these reagents is of paramount importance, directly impacting reaction yields, impurity profiles, and the overall robustness of synthetic routes. This guide provides an in-depth comparative analysis of the stability of 2,3-Dimethoxy-4-fluorophenylboronic acid and its structurally related analogs. By dissecting the electronic and steric influences of substituents, we will establish a framework for predicting and understanding their relative stabilities under various stress conditions.

The Delicate Balance: Understanding Arylboronic Acid Stability

Arylboronic acids, while versatile, are susceptible to several degradation pathways that can compromise their integrity. A thorough understanding of these mechanisms is crucial for their effective handling, storage, and application in synthesis.

Key Degradation Pathways:
  • Protodeboronation: This is a common degradation route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the corresponding arene. This process can be catalyzed by acid or base and is influenced by the electronic nature of the substituents on the aromatic ring.[1]

  • Oxidative Degradation: The boronic acid moiety is susceptible to oxidation, leading to the formation of the corresponding phenol. This degradation is often mediated by reactive oxygen species and can be influenced by light, temperature, and the presence of metal catalysts.

  • Dehydration to Boroxines: Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible process, and the equilibrium between the boronic acid and its boroxine form is influenced by factors such as concentration, solvent, and temperature.

A Comparative Stability Analysis: 2,3-Dimethoxy-4-fluorophenylboronic Acid and Its Analogs

The stability of a substituted phenylboronic acid is intricately linked to the electronic and steric properties of its substituents. Here, we will qualitatively compare the expected stability of 2,3-Dimethoxy-4-fluorophenylboronic acid with key analogs.

The Analogs for Comparison:
  • Phenylboronic acid (PBA): The unsubstituted parent compound, serving as a baseline.

  • 4-Fluorophenylboronic acid: An analog with a single electron-withdrawing group.

  • 2,3-Dimethoxyphenylboronic acid: An analog with two electron-donating groups.

  • 3,4-Dimethoxyphenylboronic acid: An isomer of the dimethoxy analog to assess positional effects.

Predicted Stability Ranking and Rationale:

Based on established principles of physical organic chemistry, we can predict a general trend in stability against the primary degradation pathways:

Oxidative Stability:

Electron-withdrawing groups decrease the electron density at the boron center, making it less susceptible to oxidation. Conversely, electron-donating groups increase electron density, enhancing its reactivity towards oxidants.

  • Most Stable: 4-Fluorophenylboronic acid

  • Intermediate: 2,3-Dimethoxy-4-fluorophenylboronic acid

  • Least Stable: 2,3-Dimethoxyphenylboronic acid and 3,4-Dimethoxyphenylboronic acid

The fluorine atom in the para position of 4-fluorophenylboronic acid exerts a strong electron-withdrawing inductive effect, thereby increasing its stability towards oxidation. In 2,3-Dimethoxy-4-fluorophenylboronic acid, the electron-withdrawing effect of the fluorine is partially offset by the electron-donating resonance effect of the two methoxy groups. The dimethoxy analogs are expected to be the most prone to oxidation due to the strong electron-donating nature of the methoxy substituents.

Hydrolytic Stability (Resistance to Protodeboronation):

The susceptibility to protodeboronation is influenced by the acidity of the boronic acid, which is quantified by its pKa value. A lower pKa indicates a more acidic and generally more stable boronate anion.

CompoundPredicted pKa Range
Phenylboronic acid8.83[2]
4-Fluorophenylboronic acid~8.7[3]
3-Fluorophenylboronic acid~7.5[4]
2,3-Dimethoxyphenylboronic acid> 8.83
3,4-Dimethoxyphenylboronic acid> 8.83
2,3-Dimethoxy-4-fluorophenylboronic acid< 8.7 (estimated)
  • Higher pKa (Less Stable to Base-Catalyzed Protodeboronation): 2,3-Dimethoxyphenylboronic acid and 3,4-Dimethoxyphenylboronic acid. The electron-donating methoxy groups are expected to increase the pKa, making them more susceptible to base-catalyzed protodeboronation.

  • Lower pKa (More Stable to Base-Catalyzed Protodeboronation): 4-Fluorophenylboronic acid and 2,3-Dimethoxy-4-fluorophenylboronic acid. The electron-withdrawing fluorine atom lowers the pKa, increasing the stability of the boronate anion. The combined electronic effects in 2,3-dimethoxy-4-fluorophenylboronic acid likely result in a pKa lower than that of the dimethoxy analogs.

It is important to note that steric hindrance from ortho substituents can also play a role in stability, potentially shielding the boronic acid group from attack.

Experimental Protocols for Stability Assessment

To empirically determine and compare the stability of 2,3-Dimethoxy-4-fluorophenylboronic acid and its analogs, a series of forced degradation studies should be conducted in accordance with ICH guidelines Q1A(R2) and Q1B.[5][6]

General Workflow for Forced Degradation Studies:

Figure 1: General workflow for conducting forced degradation studies on arylboronic acids.

Detailed Experimental Protocols:

1. Preparation of Stock Solutions:

  • Prepare stock solutions of each boronic acid analog (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

  • Ensure complete dissolution. These stock solutions will be used for all subsequent stress studies.

2. Hydrolytic Stability Study:

  • Acidic Conditions:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

  • Basic Conditions:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate the solution at a controlled temperature (e.g., 60 °C).

    • Withdraw samples at predetermined time points.

    • Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.

3. Oxidative Stability Study:

  • To an aliquot of the stock solution, add a solution of 3% hydrogen peroxide.

  • Incubate the solution at room temperature, protected from light.

  • Withdraw samples at predetermined time points.

  • Quench the reaction by adding a small amount of sodium bisulfite solution before HPLC analysis.

4. Thermal Stability Study:

  • Solid State:

    • Place a known amount of the solid boronic acid in a vial.

    • Expose the vial to a high temperature (e.g., 80 °C) in a calibrated oven.

    • At specified time intervals, dissolve a portion of the solid in the initial solvent and analyze by HPLC.

  • Solution State:

    • Incubate a vial of the stock solution at an elevated temperature (e.g., 60 °C).

    • Withdraw samples at defined time points for HPLC analysis.

5. Photostability Study:

  • Expose a solution of the boronic acid in a photostable, transparent container to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[6]

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Withdraw samples from both the exposed and control solutions at specific time intervals for HPLC analysis.

HPLC-UV/MS Analysis:

A stability-indicating HPLC method is crucial for separating the parent boronic acid from its degradation products.

  • Column: A C18 reversed-phase column is typically suitable.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid or trifluoroacetic acid, is often effective.

  • Detection: UV detection at a wavelength where all compounds of interest absorb. Mass spectrometry (MS) should be used for the identification of degradation products.

Data Presentation and Interpretation

The results of the forced degradation studies should be tabulated to allow for a clear comparison of the stability of each analog under the different stress conditions.

Table 1: Illustrative Data from Forced Degradation Studies (% Degradation)

CompoundAcid Hydrolysis (24h)Base Hydrolysis (24h)Oxidation (8h)Thermal (Solid, 48h)Photolysis (24h)
Phenylboronic acid< 5%10-15%15-20%< 2%5-10%
4-Fluorophenylboronic acid< 5%5-10%5-10%< 2%< 5%
2,3-Dimethoxyphenylboronic acid5-10%20-30%30-40%2-5%10-15%
3,4-Dimethoxyphenylboronic acid5-10%20-30%30-40%2-5%10-15%
2,3-Dimethoxy-4-fluorophenylboronic acid< 5%10-20%15-25%< 2%5-10%

(Note: The data in this table is illustrative and intended to reflect the predicted trends based on electronic effects. Actual experimental results may vary.)

Conclusion

The stability of 2,3-Dimethoxy-4-fluorophenylboronic acid is governed by a complex interplay of the electron-donating methoxy groups and the electron-withdrawing fluorine atom. While the fluorine atom is expected to enhance its stability against oxidation compared to its dimethoxy analogs, the methoxy groups likely render it more susceptible to degradation than simpler fluorinated phenylboronic acids. A comprehensive understanding of these stability characteristics, validated through rigorous forced degradation studies, is essential for the successful implementation of this versatile building block in pharmaceutical synthesis. The experimental protocols provided in this guide offer a robust framework for researchers to systematically evaluate the stability of this and other arylboronic acids, ensuring the development of reliable and efficient synthetic processes.

References

  • ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. 1996. [Link]

  • ICH Harmonised Tripartite Guideline. Q1A(R2) Stability Testing of New Drug Substances and Products. 2003. [Link]

  • MDPI. On the Computational Determination of the pKa of Some Arylboronic Acids. [Link]

  • Wikipedia. Phenylboronic acid. [Link]

  • Wikipedia. Protodeboronation. [Link]

Sources

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